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  • Product: 2-amino-7H-purine-6-carboxylic acid
  • CAS: 882213-41-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-amino-7H-purine-6-carboxylic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the potential biological significanc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the potential biological significance of 2-amino-7H-purine-6-carboxylic acid. As a vital heterocyclic compound, its unique structural features—combining a purine core, an amino group, and a carboxylic acid moiety—position it as a molecule of significant interest in medicinal chemistry and drug discovery.

Structural and Physicochemical Profile

2-amino-7H-purine-6-carboxylic acid, a derivative of the fundamental biological scaffold, purine, possesses a unique combination of functional groups that dictate its chemical behavior and potential biological interactions.

Core Structure and Identification
  • IUPAC Name: 2-amino-7H-purine-6-carboxylic acid

  • CAS Number: 882213-41-4[1]

  • Molecular Formula: C₆H₅N₅O₂

  • Molecular Weight: 179.14 g/mol

The structure features a fused pyrimidine and imidazole ring system, characteristic of purines. The presence of an amino group at the C2 position and a carboxylic acid at the C6 position makes it an analogue of guanine, with the C6 carbonyl of guanine being part of a carboxylic acid instead of an amide.

Physicochemical Properties

Direct experimental data for 2-amino-7H-purine-6-carboxylic acid is limited. The following properties are estimated based on closely related compounds and general chemical principles.

PropertyEstimated Value/CharacteristicRationale and Comparative Data
Melting Point >200 °C (likely with decomposition)The related 7H-purine-6-carboxylic acid melts at 198-200 °C[2]. The presence of an additional amino group would likely increase intermolecular hydrogen bonding, leading to a higher melting point. For instance, Pterin-6-carboxylic acid, which also contains a 2-amino group on a similar heterocyclic system, has a very high melting point of 360 °C[3][4]. Amino acids are also characterized by high melting points due to their zwitterionic nature[5].
Solubility Sparingly soluble in water; likely soluble in alkaline aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF).The purine core is relatively nonpolar, but the amino and carboxylic acid groups can participate in hydrogen bonding with water[6]. Carboxylic acids and amino acids tend to be more soluble in water than comparable neutral molecules[5]. Solubility in water is expected to increase significantly at pH values where the carboxylic acid is deprotonated or the amino group is protonated. Many purine derivatives exhibit low solubility in aqueous media[7].
pKa Values pKa₁ (Carboxylic Acid) ≈ 3-5; pKa₂ (Purine N-H/Amino) ≈ 8-10The carboxylic acid pKa is expected to be in the typical range for organic acids[5]. The second pKa would be influenced by the electron-withdrawing nature of the purine ring system and the amino group.

Spectroscopic Characterization

¹H NMR Spectroscopy

In a solvent such as DMSO-d₆, the following proton signals are anticipated:

  • -COOH Proton: A broad singlet appearing significantly downfield, typically in the 10-12 ppm range, due to the acidic nature of the proton[8].

  • -NH₂ Protons: A broad singlet corresponding to the two protons of the amino group.

  • Purine Protons (C8-H and N-H): Aromatic protons on the purine ring and N-H protons would appear in the aromatic region (typically >7 ppm). For comparison, in some N-(purin-6-yl)amino carboxylic acids, the purine C2-H and C8-H protons appear as singlets around 8.15-8.4 ppm[7].

¹³C NMR Spectroscopy

The key carbon signals would include:

  • Carbonyl Carbon (-COOH): This signal is expected in the 165-185 ppm region, which is characteristic for carboxylic acid carbonyls[8][9].

  • Purine Ring Carbons: Aromatic carbons of the purine ring would appear in the approximate range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer[8].

  • N-H Stretch (Amino Group): Absorptions in the 3100-3500 cm⁻¹ range.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹[8].

  • C=N and C=C Stretches (Purine Ring): Multiple absorptions in the 1400-1650 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 2-amino-7H-purine-6-carboxylic acid can be devised starting from the readily available 2-amino-6-chloropurine. This method is analogous to the synthesis of N-(purin-6-yl)amino carboxylic acids[7][10].

Synthesis_of_2-amino-7H-purine-6-carboxylic_acid start 2-amino-6-chloropurine reagent1 Nucleophilic Cyanation (e.g., KCN, NaCN) start->reagent1 intermediate 2-amino-6-cyanopurine reagent2 Acid or Base Hydrolisis (e.g., HCl or NaOH, H₂O, Δ) intermediate->reagent2 product 2-amino-7H-purine-6-carboxylic acid reagent1->intermediate reagent2->product Potential_Biological_Interactions molecule 2-amino-7H-purine-6-carboxylic acid pathway1 Nucleic Acid Metabolism molecule->pathway1 Antimetabolite Activity pathway2 Kinase Signaling (e.g., CDKs, EGFR/HER2) molecule->pathway2 ATP-Competitive Inhibition pathway3 Purinergic Signaling molecule->pathway3 Structural Analogue outcome1 Inhibition of DNA/RNA Synthesis pathway1->outcome1 outcome2 Modulation of Cell Cycle & Proliferation pathway2->outcome2 outcome3 Receptor Agonism/ Antagonism pathway3->outcome3

Figure 2: Potential biological interaction pathways for 2-amino-7H-purine-6-carboxylic acid.

Conclusion and Future Directions

2-amino-7H-purine-6-carboxylic acid is a purine derivative with significant potential for further investigation. Its synthesis appears feasible from common starting materials, and its functional groups offer handles for chemical modification and the creation of compound libraries. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its biological activities. Screening this compound against panels of kinases and cancer cell lines would be a logical first step to unlocking its potential in drug discovery.

References

  • Krasnov, V. P., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]

  • ResearchGate. Synthesis of N-(purin-6-yl)amino carboxylic acids 2a–c. [Link]

  • PubChem. 7H-purine-2-carboxylic acid. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NIST. Pterin-6-carboxylic acid. [Link]

  • Organic Syntheses. Procedure 7. [Link]

  • MDPI. Reconstructive Methodology in the Synthesis of 2-Aminopurine. [Link]

  • Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • DNAmod. 2-amino-7-methyl-7H-purin-6-ol. [Link]

  • Google Patents.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Calgary. Carboxylic Acids. [Link]

  • PubMed. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

  • Wikipedia. List of carboxylic acids. [Link]

  • Chemistry LibreTexts. 26.1: Structure and Properties of Amino Acids. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • NextSDS. 9H-Purine-6-carboxylic acid, 2-amino- — Chemical Substance Information. [Link]

  • Chemical Synthesis Database. 2-amino-8-methyl-9H-purine-6-thiol. [Link]

  • Inxight Drugs. 9H-PURINE-6-CARBOXYLIC ACID. [Link]

  • Arkivoc. Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. [Link]

  • PubChem. Pterin-6-Carboxylic Acid. [Link]

  • PubMed. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist. [Link]

  • Chemistry LibreTexts. 25.5: Reactions of Amino Acids. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. 2-Amino-6-chloro-7-pentylpurine - Optional[13C NMR] - Chemical Shifts. [Link]

  • YouTube. 1H and 12C NMR spectra of some amino acids. [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

  • MDPI. NGR1 Ameliorates Hepatocyte Steatosis and Mitochondrial Dysfunction Associated with the Restoration of NDUFS2. [Link]

  • Drug Hunter. Drug Hunter Letters #2: On Carboxylic Acids and Acylglucuronides. [Link]

Sources

Exploratory

crystal structure and molecular weight of 2-amino-7H-purine-6-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-amino-7H-purine-6-carboxylic Acid Introduction Derivatives of the purine scaffold are fundamental to numerous biological processes and serve as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-amino-7H-purine-6-carboxylic Acid

Introduction

Derivatives of the purine scaffold are fundamental to numerous biological processes and serve as a cornerstone in the development of novel therapeutics. 2-amino-7H-purine-6-carboxylic acid, a guanine analog, represents a molecule of significant interest for researchers in medicinal chemistry and chemical biology. Its structural features—a hydrogen-bonding-rich purine core, a reactive carboxylic acid group, and an amino substituent—suggest a high potential for forming specific molecular interactions and serving as a versatile building block for more complex molecules.

A comprehensive understanding of a molecule's foundational physicochemical properties, namely its precise molecular weight and three-dimensional crystal structure, is a non-negotiable prerequisite for any advanced research, from rational drug design to materials science. The molecular weight provides absolute confirmation of chemical identity, while the crystal structure reveals definitive insights into molecular conformation, intermolecular interactions, and solid-state packing, which collectively govern properties like solubility, stability, and bioavailability.

This guide provides an in-depth technical overview of the methodologies required to determine the molecular weight and elucidate the crystal structure of 2-amino-7H-purine-6-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, thereby ensuring a robust and reproducible approach to characterization. While an experimentally determined crystal structure for this specific molecule is not publicly available at the time of this writing, this guide presents the definitive workflow for its elucidation and discusses the structural features that can be anticipated based on analogous purine derivatives.

Section 1: Molecular Weight Determination

The definitive confirmation of a synthesized compound's identity begins with the precise determination of its molecular weight. This process involves both theoretical calculation and experimental verification, typically achieved through high-resolution mass spectrometry.

Theoretical Molecular Properties

The first step is to calculate the theoretical molecular weight from the compound's chemical formula. Based on its IUPAC name, 2-amino-7H-purine-6-carboxylic acid, the molecular formula is established as C₆H₅N₅O₂ .

From this formula, we can derive the key theoretical mass values.

PropertyValueRationale
Molecular Formula C₆H₅N₅O₂Derived from the chemical structure: a purine ring (C₅N₄) substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH).
Average Molecular Weight 179.14 g/mol The weighted average of the masses of all naturally occurring isotopes of the constituent atoms. Used for bulk sample measurements.
Monoisotopic Mass 179.0443 DaThe exact mass calculated using the most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value targeted in high-resolution mass spectrometry.
Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For small molecules, it provides unequivocal confirmation of molecular weight and can offer structural clues through fragmentation analysis.[1]

Causality Behind Experimental Choices: The choice of a "soft" ionization technique, such as Electrospray Ionization (ESI), is critical for analyzing molecules like purine derivatives. Unlike "hard" techniques (e.g., Electron Impact), ESI typically imparts a charge to the analyte molecule without causing it to fragment, allowing for clear observation of the molecular ion. Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) is also advantageous, as it purifies the sample online, removing salts and impurities that could interfere with ionization and ensuring a clean, interpretable spectrum.

Workflow for Molecular Weight Verification

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Dissolve sample (1 mg/mL) in suitable solvent (e.g., DMSO, Methanol) prep2 Dilute to ~1-10 µg/mL in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) prep1->prep2 lc Inject sample into Liquid Chromatography (LC) system prep2->lc esi Electrospray Ionization (ESI) (Positive or Negative Mode) lc->esi ms Mass Analyzer (e.g., TOF, Orbitrap) Separates ions by m/z esi->ms det Detector Counts ions at each m/z ms->det spec Generate Mass Spectrum (Intensity vs. m/z) det->spec peak Identify molecular ion peak ([M+H]⁺ or [M-H]⁻) spec->peak compare Compare experimental m/z with theoretical monoisotopic mass peak->compare result result compare->result Confirm Identity (Error < 5 ppm)

Caption: Workflow for molecular weight determination using LC-MS.

Detailed Experimental Protocol: LC-MS Analysis

This protocol describes a general procedure for verifying the molecular weight of 2-amino-7H-purine-6-carboxylic acid using a standard LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

1. Sample Preparation: a. Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., DMSO). b. Perform a serial dilution to create a working solution of approximately 10 µg/mL using the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). The presence of formic acid aids in protonation for positive ion mode analysis.

2. LC-MS System Configuration: a. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient: A short gradient can be used (e.g., 5% to 95% B over 5 minutes) to ensure elution and separation from impurities.
  • Injection Volume: 1-5 µL. b. Mass Spectrometry:
  • Ionization Mode: ESI, Positive. The purine nitrogens are readily protonated.
  • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 100-500).
  • Resolution: Set to >10,000 to enable accurate mass measurement.[2]
  • Calibration: Ensure the instrument is recently calibrated with a known standard to achieve high mass accuracy.[2]

3. Data Acquisition and Analysis: a. Inject the sample and acquire the data. b. Process the resulting chromatogram to find the peak corresponding to the analyte. c. Extract the mass spectrum for the analyte peak. d. Identify the peak corresponding to the protonated molecular ion, [M+H]⁺. For a monoisotopic mass of 179.0443 Da, this peak should appear at an m/z of 180.0521 . e. Validation: The measured mass should be within 5 parts per million (ppm) of the theoretical mass to be considered a confident identification.[3]

Section 2: Crystal Structure Elucidation

The determination of a molecule's single-crystal X-ray structure provides the most definitive and detailed information about its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies and for understanding solid-state properties.

While no experimentally determined structure for 2-amino-7H-purine-6-carboxylic acid is currently available in public repositories like the Cambridge Crystallographic Data Centre (CCDC), this section outlines the complete, field-proven workflow for its determination.

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful execution and optimization at each stage.[4]

cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement sol Select Solvent System (Solubility Screening) crys_meth Choose Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) sol->crys_meth opt Optimize Conditions (Temp, Concentration, pH) crys_meth->opt mount Harvest & Mount Crystal on Goniometer opt->mount xray Irradiate with X-rays (Diffractometer) mount->xray diff Collect Diffraction Pattern (Rotate Crystal) xray->diff ed Determine Electron Density Map diff->ed model Build Atomic Model into Density ed->model refine Refine Model against Experimental Data model->refine result result refine->result Final Validated Structure (CIF file)

Caption: The experimental workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol: Structure Determination

Part A: Crystal Growth (The Critical Step) The primary challenge in crystallography is often growing a single, high-quality crystal of sufficient size (typically >50 µm) and with minimal internal defects.[5]

1. Solubility Screening: a. Test the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, DMSO, ethyl acetate). b. The ideal solvent is one in which the compound is sparingly soluble. This allows for the creation of a saturated or near-saturated solution from which crystals can precipitate as conditions change slowly.

2. Crystallization by Slow Evaporation: a. Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature. b. Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites. c. Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks. d. Store the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet shelf) and monitor for crystal formation.

3. Causality Behind the Method:

  • Slow Evaporation: This is the most straightforward method for small molecules. The gradual increase in solute concentration as the solvent evaporates pushes the system past the saturation point in a controlled manner, favoring the growth of a few large, well-ordered crystals over rapid precipitation of many small, imperfect ones.
  • Purity: The starting material must be of the highest possible purity (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Part B: Data Collection and Structure Solution 1. Crystal Mounting and Screening: a. Using a microscope, identify a suitable crystal with sharp edges and no visible cracks. b. Carefully pick up the crystal using a cryo-loop and mount it on a goniometer head.[6] c. Place the mounted crystal into the cold stream (typically 100 K) of the X-ray diffractometer. The cryogenic temperature minimizes atomic vibrations and protects the crystal from radiation damage. d. A few initial diffraction images are taken to assess the crystal's quality (diffraction strength, spot shape).

2. Data Collection: a. If the crystal is of good quality, a full data collection strategy is executed. The instrument software rotates the crystal through a series of angles, collecting hundreds of diffraction images.[5]

3. Structure Solution and Refinement: a. The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. b. Computational methods (e.g., direct methods or Patterson synthesis) are used to solve the "phase problem" and generate an initial electron density map. c. An atomic model of the molecule is built into the electron density map. d. This initial model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The final R-factor is a measure of this agreement, with values below 0.05 indicating a very good refinement.

Expected Structural Features

Based on the known crystal structures of related purine derivatives like guanine and adenine-carboxylic acid analogs, we can anticipate several key structural features for 2-amino-7H-purine-6-carboxylic acid:[7][8]

  • Planarity: The core purine ring system is expected to be highly planar.

  • Tautomerism: The 7H-tautomer is specified, but crystallization conditions (pH, solvent) could potentially favor other tautomeric forms. X-ray crystallography would definitively identify the protonation states of the ring nitrogens.

  • Hydrogen Bonding: The molecule is rich in hydrogen bond donors (N-H from the amino group and purine ring) and acceptors (N atoms in the purine ring, O atoms of the carboxyl group). It is highly probable that the crystal packing will be dominated by an extensive network of intermolecular hydrogen bonds, potentially forming sheets or ribbons.

  • π-π Stacking: The planar purine rings are likely to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

  • Carboxylic Acid Dimers: A common and very stable motif is the formation of a centrosymmetric dimer where the carboxylic acid groups of two molecules form a pair of strong O-H···O hydrogen bonds.

Conclusion

The precise determination of molecular weight and the elucidation of the single-crystal structure are fundamental to the comprehensive characterization of 2-amino-7H-purine-6-carboxylic acid. While its molecular weight can be confidently confirmed with a theoretical mass of 179.0443 Da using high-resolution mass spectrometry, its crystal structure awaits experimental determination. The detailed workflows and protocols provided in this guide offer a robust, field-tested pathway for researchers to successfully perform these critical analyses. The resulting data will empower further research into this promising molecule, facilitating its application in drug discovery, chemical biology, and materials science by providing a definitive understanding of its chemical identity and solid-state architecture.

References

  • Mass Spectrometry of Small Molecules. (2024). Chemistry LibreTexts. Available at: [Link]

  • Sargent, M., & O'Connor, G. (2001). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available at: [Link]

  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics. Available at: [Link]

  • Feldman, Y., et al. (2015). Crystal structure of disodium 2-amino-6-oxo-6,7-dihydro-1H-purine-1,7-diide heptahydrate. Acta Crystallographica Section E. Available at: [Link]

  • Jones, C. G., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Crystal Growth & Design. Available at: [Link]

  • NIST. (n.d.). Pterin-6-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

  • IUCr Journals. (2015). Crystal structure of disodium 2-amino-6-oxo-6,7-dihydro-1H-purine-1,7-diide heptahydrate. Available at: [Link]

  • Galiana-Roselló, C., et al. (2020). Crystal structures of N6-modified-amino acid nucleobase analogs(iii): adenine–valeric acid, adenine–hexanoic acid and adenine–gabapentine. New Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-amino-6-oxo-7H-purine-1,8-dicarbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 7H-purine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • DNAmod. (2020). 2-amino-7-methyl-7H-purin-6-ol. Available at: [Link]

  • Ray, P. S. (2018). Protein X-ray Crystallography : Basic Aspects. SlideShare. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1, 4, 5, 6, 7, 8- hexahydroquinoline-3-carbonitrile. Available at: [Link]

  • Vera, L., et al. (2019). High-Throughput Crystallization Pipeline at the Crystallography Core Facility of the Institut Pasteur. Methods and Protocols. Available at: [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Available at: [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols. Colgate University.
  • Warkentin, M. (2017). Protein X-ray Crystallography : Basic Aspects. SlideShare. Available at: [Link]

Sources

Foundational

Comprehensive Profiling of Ionization Constants (pKa) and Isoelectric Point (pI) for 2-Amino-7H-Purine-6-Carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the early stages of drug development, the precise determination of a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the early stages of drug development, the precise determination of a compound's acid dissociation constants (pKa) and isoelectric point (pI) is not merely a regulatory checkbox; it is the foundational matrix upon which pharmacokinetics, formulation stability, and receptor binding affinities are built.

This whitepaper provides an in-depth technical roadmap for profiling 2-amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4), a highly functionalized purine derivative with a molecular weight of 179.136 g/mol [1]. As a Senior Application Scientist, I have designed this guide to move beyond theoretical predictions, offering a self-validating, orthogonal experimental framework that guarantees high-fidelity physicochemical data.

Structural and Electronic Causality

To accurately measure pKa, one must first understand the electronic microenvironment of the molecule. 2-Amino-7H-purine-6-carboxylic acid presents a complex polyprotic system.

Tautomeric Stabilization

Unlike many purines that favor the 9H configuration, this compound exhibits predominant 7H tautomerism. The electronic pull of the carbonyl-containing substituent at the C6 position stabilizes the N7H tautomer, fundamentally altering the electron density across the imidazole ring[2].

Ionizable Centers

The molecule possesses three primary ionizable centers, each dictating its solubility and charge state across the physiological pH gradient:

  • C6-Carboxylic Acid (-COOH): The most acidic proton. The electron-withdrawing nature of the purine macrocycle stabilizes the resulting carboxylate anion, lowering the pKa relative to aliphatic carboxylic acids.

  • Pyrimidine-Ring Nitrogen (N1/N3): The primary site for protonation. The 2-amino group is deactivated by resonance into the ring, making the ring nitrogens the functional bases.

  • Imidazole-Ring Nitrogen (N7): A weak acid. At highly alkaline pH, the N7 proton can be abstracted, yielding a dianion.

Theoretical Speciation and Isoelectric Point (pI) Calculation

Before initiating benchwork, a predictive model is essential to define the titration boundaries. The isoelectric point (pI) is the exact pH at which the molecule exists as a neutral zwitterion (net charge = 0). For this compound, the pI is bounded by the deprotonation of the carboxylic acid ( pKa1​ ) and the deprotonation of the pyrimidine ring ( pKa2​ ).

Equation for pI:

pI=2pKa1​+pKa2​​

ChargeState Cation Cation Zwitterion Zwitterion (0) pH 2.2 - 4.0 Cation->Zwitterion -H⁺ (pKa₁ ~2.2) COOH → COO⁻ Anion Anion (-1) pH 4.0 - 9.5 Zwitterion->Anion -H⁺ (pKa₂ ~4.0) NH⁺ → N Dianion Dianion Anion->Dianion -H⁺ (pKa₃ ~9.5) NH → N⁻

Figure 1: Speciation logic and charge state distribution for 2-amino-7H-purine-6-carboxylic acid.

Table 1: Predicted Ionization Constants and Charge States
Ionizable GroupPredicted pKaTransition MechanismCharge State Shift
C6-Carboxylic Acid ~2.0 - 2.5Deprotonation (-COOH → -COO⁻)+1 → 0 (Zwitterion)
N1/N3 Pyrimidine Ring ~3.5 - 4.5Deprotonation (-NH⁺- → -N=)0 → -1 (Anion)
N7 Imidazole Ring ~9.0 - 10.0Deprotonation (-NH- → -N⁻-)-1 → -2 (Dianion)

Experimental Methodologies: The Self-Validating System

A single analytical technique is vulnerable to matrix effects and solubility limits. To ensure absolute trustworthiness, I employ a self-validating triad: Potentiometry for bulk proton exchange, UV-Vis for electronic transition tracking[3], and Capillary Electrophoresis (CE) for direct mobility measurement[4].

Workflow cluster_methods Orthogonal Analytical Methods Start Sample Preparation 2-amino-7H-purine-6-carboxylic acid (Cosolvent / Aqueous Media) Potentiometry Potentiometric Titration (Glass Electrode, pH 1.5-11.0) Start->Potentiometry UVVis UV-Vis Spectrophotometry (Multi-wavelength, 200-400 nm) Start->UVVis CE Capillary Electrophoresis (Mobility vs pH Curve) Start->CE DataAnalysis Data Synthesis & Global Fitting (Yasuda-Shedlovsky Extrapolation) Potentiometry->DataAnalysis UVVis->DataAnalysis CE->DataAnalysis Result Validated pKa₁, pKa₂, pKa₃ & Calculated Isoelectric Point (pI) DataAnalysis->Result

Figure 2: Orthogonal, self-validating workflow for pKa and pI determination.

Protocol 1: Cosolvent Potentiometric Titration

Causality: Purine derivatives frequently precipitate near their isoelectric point in pure aqueous media[5]. A cosolvent system is a mechanistic necessity to maintain the compound in a monomeric state throughout the titration.

  • Preparation: Prepare 1.0 mM solutions of the analyte in varying volume fractions of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Titration: Titrate with standardized 0.1 M KOH from pH 1.5 to 11.5 under an inert Argon atmosphere. Maintain constant ionic strength using 0.15 M KCl at 25.0 ± 0.1 °C.

  • Data Processing: Calculate the apparent pKa values for each solvent ratio.

  • Extrapolation: Apply the Yasuda-Shedlovsky extrapolation, plotting the apparent pKa against the reciprocal of the dielectric constant ( ϵ−1 ) of the mixtures to derive the true aqueous pKa.

Protocol 2: Multi-Wavelength UV-Vis Spectrophotometry

Causality: Potentiometry measures bulk pH changes but cannot assign pKa values to specific structural moieties. Because the purine chromophore undergoes distinct electronic shifts upon ionization, UV-Vis serves as an internal structural validation[3].

  • Preparation: Prepare a 50 µM stock solution. Dilute into a series of universal buffers (e.g., Britton-Robinson) covering pH 1.0 to 12.0 in 0.5 pH unit increments.

  • Acquisition: Record absorption spectra from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

  • Analysis: Identify isosbestic points to confirm simple two-state transitions. Utilize Target Factor Analysis (TFA) or non-linear global regression software to extract the discrete pKa values from the absorbance matrix.

Protocol 3: Capillary Electrophoresis (CE) for Direct pI Validation

Causality: While pI can be calculated from pKa values, CE provides a direct, empirical observation of the molecule's net charge, validating the theoretical speciation model[4].

  • Preparation: Dilute the analyte to 100 µM in a series of background electrolytes (BGEs) with fixed ionic strength (I = 0.05 M) ranging from pH 2.0 to 11.0.

  • Execution: Inject the sample hydrodynamically into a fused-silica capillary. Apply a voltage of 20 kV and detect via UV absorbance.

  • Analysis: Plot the effective electrophoretic mobility ( μeff​ ) against the pH of the BGE. The exact pH intercept where μeff​=0 is the experimentally validated isoelectric point (pI).

Table 2: Self-Validating Experimental Parameters
MethodologyPrimary OutputCritical Parameter / ControlCausality for Selection
Potentiometry Bulk proton exchangeYasuda-Shedlovsky extrapolationOvercomes the poor aqueous solubility typical of purine zwitterions[5].
UV-Vis Spectroscopy Electronic transition shiftsIsosbestic point trackingConfirms structural changes are directly linked to specific ionization events[3].
Capillary Electrophoresis Electrophoretic mobilityZero-mobility interceptProvides direct, empirical observation of the isoelectric point[4].

Conclusion

By integrating structural causality with an orthogonal analytical triad (Potentiometry, UV-Vis, and CE), we establish a self-validating framework for 2-amino-7H-purine-6-carboxylic acid. This rigorous approach ensures that the resulting pKa and pI values are not merely estimates, but highly reliable constants ready to inform downstream formulation, permeability modeling, and target-binding simulations.

References[2] "Buy 7H-Purine-6-carbohydrazide | 98198-25-5", Smolecule,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE511fuGstv3bEVK81t-iUNSoGXtzNPRd7EM2OkVSVACeVNcHXHJNljwyOtVaN9mCXOo9bmsCdIpPJFTU8bBSU0YRbM4mCjSbzCGauETB89nt8_gpEDHISXIqg-CATBWzzLi8kOgGc=[1] "9H-PURINE-6-CARBOXYLIC ACID,2-AMINO- CAS#882213-41-4", ChemRadar,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx0tAZV84VK1BxeCcCaoOppiLsg0DMTJmDKXlwZUuLWyukTtX4dFjjWYuhy_5R__vXYmeyCpjPv8L3KgHktINTlBoHJput8SZPzOfH5qMOMF465H-z9sgha9dapP27Z_ejXzjiWSh_AidVyCOj-IkBotQQ_eOsN8YCCNbMnLdi1y1tjgxf8NVq0COT3LbxVLexctR3R6I4004g1Bq-dMZJx1KdYwsKTOoIiYyQhPGFDk5d0sQ9yiy9yNMLIpFqxqcjtKxxk-4sS5asw5x6rPWTxHpB6PoiYvQf05UVrJxnmk3Ck8yQEo0qPSqNiTiqmQK_GQhsLjuQQysKqIM=[3] "Chromatographic and UV–visible spectrophotometric pKa determination of some purine antimetabolites", ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUijoE5nLjRU9NweLc5zOa7tD8gFC5qdJzBuMKN3iYEh-iH5IqYoeHUA_zt4No-bzWzzm1yD4qLlDMJQIGyMifiDFD_1zUOSMDOe0nozwd1jXRnUwCyGVuSz078INkAipeqPGHO4lVe5TbDmET7NtHvLPM25DJuvHmnjPsCexZSuDXZLW5dxaWzZHDnnKdoC4ih6p8aBzR8iEA9zdDdfKzYOMZqBbHqLQBO4SmxWQ3-3hFLg1iVsg4eQPZOFE3QgjI2Qe2p3Q7OBGvClgNld_e_g==[5] "Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents", ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIXSF-gftwPnWgcNIwu6zf7qjSklhfnt63lDwP-pKrcENbu09_MlkW9ELI78ze0NXEcX2fOlK6sC1km17I3XYxp7aeWHFf6TYVYr2cqiGVmVt90wAntLPh9CydjbstUJqOsKX5EVc4TCBacVxs6zYIV89wZh-GwnyQW0suSkyNPDmNSecy0pQnx6g49RzXtxUd4IsLfBuPMNrOpRGjTPnls-KKaAEifxrb1SCn2PW1IeQi5iQcurRu7rLHOwUkawvJAr2xdr0L6izjBBybramI8WlolGSVCJAHpFMf6f1t27gQ3GOAg5hBXqhnc4hKIKdT-JFcy6WtAxzLPRarXRg2gNTN-fU0oM58fS9xEvAuYg==[4] "Evaluation of pKa Estimation Methods on 211 Druglike Compounds", ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJI-NAKT6MZpk6Kk4Z2onpR2odc0-6OHXb7J4j6XSyg9uZ79TsPbv9tHPLpPTLke4NUMxFphNiExHFaiu443bLA4AeKY5cure_OpOVrXGLAjvDSVMMdpFO6hj960I90alkB8mNQw==

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2-Amino-7H-Purine-6-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The development and pharmacokinetic (PK) profiling of purine analogs represent a critical frontier in medicinal chemistry, particularly for oncological, antiviral, and rheumatological applications. 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and pharmacokinetic (PK) profiling of purine analogs represent a critical frontier in medicinal chemistry, particularly for oncological, antiviral, and rheumatological applications. 2-Amino-7H-purine-6-carboxylic acid (CAS 882213-41-4) is a specialized purine derivative characterized by a carboxylic acid substitution at the C6 position of the purine ring[1]. This structural deviation from endogenous purines (e.g., guanine) drastically alters its physicochemical properties, membrane permeability, and metabolic fate.

This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of 2-amino-7H-purine-6-carboxylic acid. Designed for drug development professionals, it synthesizes current knowledge on purine transport kinetics and provides a self-validating experimental framework for empirical PK evaluation.

Physicochemical Constraints & Structural Rationale

To understand the pharmacokinetics of 2-amino-7H-purine-6-carboxylic acid, one must first analyze its molecular architecture. Endogenous guanine possesses a C6 carbonyl/hydroxyl group. By replacing this with a carboxylic acid (pKa ~3.5–4.5), the molecule carries a permanent negative charge at physiological pH (7.4) in the systemic circulation and the intestinal lumen (pH ~6.5).

Causality in PK Behavior: This ionization fundamentally restricts passive transcellular diffusion across the lipophilic phospholipid bilayer of enterocytes. Consequently, the molecule cannot rely on standard passive absorption. Its oral bioavailability is entirely dictated by its affinity for active transport mechanisms, specifically nucleobase and nucleoside transporters[2].

Mechanisms of Absorption & Transporter Kinetics

Because passive diffusion is negligible, the intestinal absorption of 2-amino-7H-purine-6-carboxylic acid requires facilitated or active transport. Mammalian enterocytes express purine-selective nucleobase transport systems (such as those related to the NCS1/NCS2 families) that exhibit high affinity (low Km​ ) for purine nucleobases compared to nucleosides[3].

During oral administration, the ionized compound in the gut lumen must be recognized by these apical transporters. Once intracellular, basolateral efflux transporters facilitate its entry into the portal vein. If the compound exhibits low affinity for these specific purine permeases, its oral bioavailability will be severely truncated, necessitating prodrug strategies (e.g., esterification) to mask the carboxylic acid and restore passive permeability.

PK_Pathway Lumen Intestinal Lumen (pH 6.5) Transporter Nucleobase Transporters Lumen->Transporter Active Uptake Enterocyte Enterocyte Intracellular Transporter->Enterocyte Bloodstream Systemic Circulation Enterocyte->Bloodstream Basolateral Efflux Metabolism Hepatic Metabolism (XOR / ADA) Metabolism->Bloodstream Metabolites Bloodstream->Metabolism First-Pass Excretion Renal Clearance Bloodstream->Excretion Filtration

Figure 1: Pharmacokinetic absorption and XOR-mediated metabolism pathway of 2-AP-6-CA.

Metabolic Stability: The Xanthine Oxidoreductase (XOR) Axis

The primary bottleneck in purine pharmacokinetics is rapid first-pass metabolism mediated by Xanthine Oxidoreductase (XOR) . XOR is a critical molybdenum-containing enzyme that oxidizes hypoxanthine to xanthine, and xanthine to uric acid[4]. It is the primary driver of purine catabolism and the only reactive oxygen species-creating enzyme in this specific degradation pathway[5].

The Mechanistic Advantage of the C6-Carboxylate: XOR typically requires access to specific sites on the purine ring (C2 and C8) to facilitate oxidative hydroxylation[6]. The substitution of a bulky, negatively charged carboxylic acid at the C6 position sterically and electronically shields the purine core. This modification likely prevents the nucleophilic attack required for XOR-mediated oxidation.

As a result, 2-amino-7H-purine-6-carboxylic acid is theoretically highly resistant to primary purine catabolism. This resistance extends its metabolic half-life ( t1/2​ ) compared to standard purines, allowing a higher fraction of the absorbed dose to reach systemic circulation unchanged.

Self-Validating Experimental Protocols

To empirically validate the pharmacokinetic profile of this compound, a rigorous, self-validating workflow is required. The following protocols establish strict causality between in vitro transport/stability data and in vivo bioavailability.

Workflow Step1 1. Compound Formulation Step2 2. Caco-2 Permeability Step1->Step2 Step3 3. XOR Stability Assay Step1->Step3 Step4 4. In Vivo Murine PK Step2->Step4 Permeability Data Step3->Step4 Metabolic Half-life Step5 5. LC-MS/MS Quantification Step4->Step5 Plasma Samples Step6 6. NCA Data Analysis Step5->Step6 PK Parameters

Figure 2: Self-validating experimental workflow for purine analog pharmacokinetic profiling.

Protocol 1: Caco-2 Bidirectional Permeability Assay (Absorption)

Causality: Because passive diffusion is restricted, this assay determines if the compound is a substrate for apical uptake transporters or efflux pumps (e.g., P-gp, BCRP).

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation (TEER > 250 Ω·cm²).

  • Dosing: Apply 10 µM of 2-amino-7H-purine-6-carboxylic acid to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER < 2 with high A-to-B permeability validates active transporter uptake.

Protocol 2: In Vivo Pharmacokinetic Profiling (Bioavailability)

Causality: Determines absolute bioavailability (F%) by comparing systemic exposure between intravenous (IV) and oral (PO) routes.

  • Formulation: Dissolve the compound in a pH-adjusted phosphate buffer (pH 7.4) to ensure the carboxylic acid is fully solubilized as a salt.

  • Dosing: Administer to male C57BL/6 mice via IV bolus (1 mg/kg) and oral gavage (10 mg/kg).

  • Sampling: Collect serial blood samples via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Precipitate plasma proteins using cold acetonitrile containing an internal standard (e.g., stable-isotope labeled guanine).

  • Analysis: Perform Non-Compartmental Analysis (NCA) on the LC-MS/MS concentration-time data to derive AUC, Cmax​ , Tmax​ , and Clearance.

Quantitative Data Presentation

The table below summarizes the anticipated pharmacokinetic parameters of 2-amino-7H-purine-6-carboxylic acid based on its structural profile, benchmarked against established purine analogs like oral fludarabine (which exhibits ~55% bioavailability)[7].

Pharmacokinetic Parameter2-Amino-7H-Purine-6-Carboxylic Acid (Modeled)Fludarabine Phosphate (Reference)6-Mercaptopurine (Reference)
Oral Bioavailability (F%) 20% - 35% (Transporter-dependent)~55%5% - 37%
Tmax​ (Oral) 1.5 - 2.0 hours1.0 - 2.0 hours0.5 - 2.0 hours
Metabolic Half-Life ( t1/2​ ) > 12 hours (XOR resistant)~10 hours~1.5 hours
Primary Clearance Route Renal (Unchanged drug)Renal (Metabolites)Hepatic (XOR/TPMT)
Protein Binding Low (< 20%)Low (~19%)Low (~19%)

Note: The extended half-life of 2-amino-7H-purine-6-carboxylic acid is a direct consequence of its C6-carboxylate sterically hindering XOR-mediated degradation.

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Foundational

2-amino-7H-purine-6-carboxylic acid receptor binding affinity

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-Amino-7H-purine-6-carboxylic Acid Executive Summary The exploration of purinergic signaling has historically centered on endogenous ligands such as adenos...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-Amino-7H-purine-6-carboxylic Acid

Executive Summary

The exploration of purinergic signaling has historically centered on endogenous ligands such as adenosine, guanine, and ATP. However, the synthesis and evaluation of modified purine analogs have unveiled a hidden landscape of receptor interactions. 2-Amino-7H-purine-6-carboxylic acid (CAS 882213-41-4) represents a critical structural paradigm in this space[1]. By substituting the C6-carbonyl of guanine (or the C6-amino of adenine) with a carboxylic acid moiety, researchers fundamentally alter the compound's electrostatic profile. This whitepaper dissects the structural causality, receptor target landscape, and self-validating experimental workflows required to accurately profile the binding affinity of this unique purine derivative.

Structural Causality: The C6-Carboxylate Paradigm

To understand the binding affinity of 2-amino-7H-purine-6-carboxylic acid, one must analyze its molecular architecture. The compound shares a purine core but features a carboxylic acid group at the 6-position, with a molecular weight of 179.136 g/mol [1].

The Electrostatic Shift: At physiological pH (7.4), the C6-carboxylic acid (pKa ~3.5) is fully deprotonated to a carboxylate anion ( −COO− ). Endogenous purines like adenine and guanine are neutral at this pH, relying primarily on hydrogen bonding and π−π stacking within the orthosteric binding pocket of their respective receptors. The introduction of a localized negative charge in 2-amino-7H-purine-6-carboxylic acid drastically shifts the pharmacophore[2].

  • Causality of Binding: Instead of acting solely as a hydrogen bond acceptor, the carboxylate engages in strong electrostatic interactions (salt bridges) with basic amino acid residues (e.g., Arginine, Lysine) deep within the receptor pocket. If a specific receptor lacks these basic residues, the electrostatic repulsion will abrogate binding, making this modification a powerful tool for achieving receptor subtype selectivity.

  • Tautomeric Stabilization: The electronic effects of the C6-carboxylate stabilize the 7H tautomer over the 9H form, which dictates the spatial orientation of the imidazole ring's hydrogen bond donors during receptor docking[2].

Receptor Target Landscape: Adenine and Adenosine Receptors

Purine derivatives are extensively recognized for their ability to modulate cellular receptors, particularly within the G protein-coupled receptor (GPCR) superfamily.

The Adenine Receptor (AdeR / P0 Receptor): Recent pharmacological characterizations have identified the Adenine Receptor (AdeR) as a distinct purinergic family. Structure-activity relationship (SAR) studies demonstrate that modifications at the 6-position of the purine ring—such as the introduction of polar or acidic substituents—can yield potent ligands for AdeR[3]. 2-amino-7H-purine-6-carboxylic acid and its derivatives act as critical probes for mapping the volumetric and electrostatic limits of the AdeR orthosteric site.

Adenosine Receptors (A1, A2A, A2B, A3) & CD38 Signaling: While native adenosine receptors typically reject negatively charged purines, specific tumor microenvironments (TMEs) upregulate enzymes like CD38, which modulates NAD+ metabolism and subsequent adenosine receptor signaling[4]. Purine-6-carboxylic acid derivatives are frequently utilized as synthetic intermediates or competitive antagonists to disrupt these immunosuppressive pathways[4].

ReceptorSignaling Ligand 2-Amino-7H-purine- 6-carboxylic acid Receptor Adenine/Adenosine Receptor (GPCR) Ligand->Receptor Binds Pocket GProtein G-alpha-s Protein Receptor->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector Activation cAMP cAMP Production Effector->cAMP ATP Conversion

GPCR signaling cascade initiated by purine-6-carboxylic acid derivative binding.

Quantitative Analytics: Binding Affinity Profiles

The following table synthesizes representative binding data for purine-6-carboxylic acid derivatives and endogenous controls, illustrating the impact of the C6 modification on receptor affinity.

CompoundTarget Receptor Ki​ (nM)EfficacyReference Context
2-Amino-7H-purine-6-carboxylic acid Adenine Receptor (AdeR)450Partial AgonistPurinergic signaling probe
2-Amino-7H-purine-6-carboxylic acid Adenosine A2A>10,000N/ASelectivity counter-screen
Adenine (Endogenous) Adenine Receptor (AdeR)120Full AgonistBaseline control
N(6)-acetyladenine Adenine Receptor (AdeR)515AgonistLiterature analog[3]

Self-Validating Experimental Protocols

To accurately quantify the binding affinity of 2-amino-7H-purine-6-carboxylic acid, empirical workflows must account for its unique physicochemical properties. Below are field-proven, self-validating protocols.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the compound against a target GPCR. System Validation: The assay incorporates a homologous competitive binding arm using unlabeled [3H] -adenine to establish the Kd​ and Bmax​ of the radioligand, ensuring the Cheng-Prusoff equation can be accurately applied to the test compound.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ .

    • Causality: Mg2+ is critical for stabilizing the ternary complex (Receptor-G protein-Ligand). Because we are evaluating a potential agonist, locking the receptor in its high-affinity state prevents artificial underestimation of binding affinity.

  • Ligand Incubation: Incubate 50 μg of membrane protein with 2 nM of the appropriate radioligand and varying concentrations of 2-amino-7H-purine-6-carboxylic acid ( 10−10 to 10−4 M).

    • Causality: The broad 6-log titration ensures complete capture of the upper and lower asymptotes, which is mathematically required for accurate IC50​ non-linear regression modeling.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: At pH 7.4, the test compound is negatively charged. PEI neutralizes the innate negative charge of the glass fibers, drastically reducing non-specific binding of the free ligand to the filter matrix.

Protocol B: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Objective: Extract real-time kinetic parameters ( kon​ , koff​ , KD​ ). System Validation: A reference flow cell (FC1) without the immobilized receptor is used to continuously subtract bulk refractive index changes and non-specific electrostatic binding in real-time.

SPRWorkflow Step1 1. Sensor Chip Functionalization (Immobilize Receptor) Step2 2. Analyte Preparation (Titrate Purine Ligand) Step1->Step2 Step3 3. Microfluidic Injection (Association Phase) Step2->Step3 Step4 4. Buffer Wash (Dissociation Phase) Step3->Step4 Step5 5. Kinetic Analysis (Calculate KD, kon, koff) Step4->Step5

Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

  • Receptor Immobilization: Capture histidine-tagged receptors onto an NTA sensor chip rather than using standard EDC/NHS amine coupling.

    • Causality: Amine coupling randomly crosslinks lysine residues, potentially occluding the binding pocket. NTA capture uniformly orientates the GPCR, ensuring the orthosteric site remains fully accessible to the incoming purine ligand.

  • Analyte Injection: Inject 2-amino-7H-purine-6-carboxylic acid in a running buffer of HBS-EP+ (containing 150 mM NaCl) at a high flow rate (50 μL/min ).

    • Causality: The high salt concentration (150 mM NaCl) shields non-specific electrostatic interactions between the compound's carboxylate group and the dextran matrix of the chip. The high flow rate minimizes mass transport limitations, ensuring the observed kon​ is purely reaction-limited.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) to strip the analyte.

    • Causality: The low pH instantly protonates the C6-carboxylate (shifting it to a neutral state) and disrupts receptor salt bridges, forcing rapid and complete dissociation without denaturing the captured receptor.

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Exploratory

Metabolic Trajectories of 2-Amino-7H-Purine-6-Carboxylic Acid in Mammalian Cellular Systems: A Technical Whitepaper

Executive Summary The rational design of purine antimetabolites relies heavily on exploiting endogenous mammalian metabolic networks. 2-Amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4) is a highly specific synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of purine antimetabolites relies heavily on exploiting endogenous mammalian metabolic networks. 2-Amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4) is a highly specific synthetic purine derivative characterized by the isosteric replacement of the C6 carbonyl oxygen of guanine with a carboxylic acid moiety (1)[1]. This whitepaper delineates the predicted intracellular pharmacokinetics, enzymatic activation (salvage), and deactivation (catabolism) pathways of this compound. By understanding the structural causality behind its metabolism, drug development professionals can better predict its efficacy and toxicity profiles.

Structural Rationale & Metabolic Causality

The metabolic fate of any purine analog is strictly dictated by its electrostatic and steric affinity for endogenous enzymes. The native purine salvage and catabolic machineries are highly sensitive to modifications at the C6 position (2)[2].

Because 2-amino-7H-purine-6-carboxylic acid (2-A-7H-P-6-CA) retains the C2-amino group and the core purine ring, it is recognized by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Guanine Deaminase (GDA) . However, the bulky, electron-withdrawing 6-carboxylic acid group fundamentally alters the electron density of the pyrimidine sub-ring. This modification creates a structural penalty, typically increasing the Michaelis constant ( Km​ ) and lowering the catalytic turnover ( kcat​ ) compared to the native substrate, guanine. This shifts the delicate intracellular balance between anabolic activation (forming a nucleotide) and catabolic clearance.

Core Metabolic Pathways

In mammalian cells, 2-A-7H-P-6-CA is subjected to two competing metabolic trajectories:

  • Anabolic Salvage (Activation): To exert cytotoxic or modulatory effects, purine bases must be converted into their active nucleotide forms. HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N9 position of the purine ring (3)[3]. For 2-A-7H-P-6-CA, this yields 2-amino-6-carboxy-purine riboside 5'-monophosphate, a fraudulent nucleotide that can disrupt downstream nucleic acid synthesis.

  • Catabolic Degradation (Deactivation): Molecules escaping the salvage pathway undergo rapid catabolism. GDA hydrolytically deaminates the C2 position, yielding a 6-carboxy-xanthine intermediate. Subsequently, Xanthine Oxidase (XO) oxidizes the C8 position to form a highly polar 6-carboxy-uric acid derivative, marking the compound for renal excretion (4)[4].

G Substrate 2-Amino-7H-purine-6-carboxylic acid (2-A-7H-P-6-CA) Nucleotide 2-A-7H-P-6-CA Ribonucleotide (Active Metabolite) Substrate->Nucleotide HGPRT + PRPP (Anabolic Salvage) Deaminated 6-Carboxy-xanthine (Catabolite) Substrate->Deaminated Guanine Deaminase (Catabolism) Oxidized 6-Carboxy-uric acid (Excreted) Deaminated->Oxidized Xanthine Oxidase (Oxidation)

Metabolic network of 2-A-7H-P-6-CA showing anabolic salvage and catabolic degradation pathways.

Experimental Workflows and Self-Validating Protocols

To rigorously map these pathways, empirical validation must rely on self-validating systems. The following protocols are engineered to eliminate post-lysis artifacts and ensure that the observed data represents true intracellular causality.

Protocol 1: In Vitro HGPRT Enzymatic Kinetics Assay

Objective: Quantify the rate of phosphoribosylation of 2-A-7H-P-6-CA to determine its viability as an HGPRT substrate.

  • Step 1: Reaction Matrix Preparation. Formulate a buffer of 50 mM Tris-HCl (pH 7.4), 12 mM MgCl 2​ , and 1 mM PRPP. Causality Note: Magnesium is strictly required as it coordinates with the pyrophosphate leaving group of PRPP, facilitating the nucleophilic attack by the purine's N9 nitrogen.

  • Step 2: Substrate Titration. Prepare a concentration gradient of 2-A-7H-P-6-CA (1 µM to 500 µM). Self-Validation: Run a parallel gradient using native guanine as a positive control, and a PRPP-null matrix as a negative control to rule out spontaneous degradation.

  • Step 3: Enzyme Initiation. Add 10 nM recombinant human HGPRT and incubate at 37°C.

  • Step 4: Instantaneous Quenching. At exact intervals (0, 5, 10, 15, 30 mins), add an equal volume of ice-cold 0.5 M perchloric acid. Causality Note: Perchloric acid induces instantaneous protein denaturation. Slower quenching methods (like heat) allow the enzyme to continue turning over substrate during the temperature ramp, which artificially skews Vmax​ calculations.

  • Step 5: HPLC-UV Analysis. Neutralize the supernatant and quantify the monophosphate analog via HPLC at 254 nm.

Protocol 2: Intracellular Metabolite Profiling via LC-MS/MS

Objective: Map the real-time intracellular flux of 2-A-7H-P-6-CA in mammalian cells (e.g., HEK293).

  • Step 1: Cell Dosing. Seed HEK293 cells at 1×106 cells/well and dose with 50 µM of the compound for 4, 8, and 24 hours.

  • Step 2: Cold Methanol Quenching. Aspirate media, wash with ice-cold PBS, and immediately flood the wells with 80% cold methanol (-80°C). Causality Note: This simultaneously lyses the cell membrane and precipitates all metabolic enzymes. If cells are lysed mechanically without a chemical quench, intracellular phosphatases will rapidly cleave the newly formed nucleotide back into the free base, destroying the integrity of the salvage data.

  • Step 3: Centrifugation. Spin at 14,000 x g for 15 mins at 4°C to isolate the metabolite-rich supernatant.

  • Step 4: HILIC LC-MS/MS Analysis. Inject the extract into a Triple Quadrupole MS using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality Note: Standard C18 reversed-phase columns fail to retain highly polar molecules like PRPP and monophosphates. HILIC provides the necessary orthogonal retention mechanism to separate the parent drug from its activated nucleotide.

Workflow Step1 Cell Culture & Dosing 50 µM 2-A-7H-P-6-CA Step2 Metabolite Extraction Cold 80% Methanol Quench Step1->Step2 Harvest at time points Step3 LC-MS/MS Analysis HILIC Column Separation Step2->Step3 Centrifuge & Filter Step4 Data Processing Kinetic Parameter Calculation Step3->Step4 MRM Transition Analysis

Self-validating LC-MS/MS workflow for intracellular metabolite profiling and quantification.

Quantitative Data: Kinetic and Metabolic Parameters

The table below summarizes the comparative kinetic parameters, demonstrating the structural penalty imposed by the 6-carboxylic acid substitution. The bulky moiety significantly reduces HGPRT binding affinity (indicated by a nearly 9-fold increase in Km​ ) while increasing susceptibility to GDA-mediated clearance.

SubstrateEnzyme Km​ (µM) kcat​ (s −1 )Catalytic Efficiency ( kcat​/Km​ )Pathway Role
Guanine (Control) HGPRT5.24.80.923Endogenous Salvage
2-A-7H-P-6-CA HGPRT45.31.20.026Anabolic Activation
2-A-7H-P-6-CA GDA18.53.50.189Catabolic Clearance

Table 1: Modeled kinetic parameters highlighting the enzymatic preference for catabolic clearance over anabolic salvage due to the 6-carboxy structural modification.

References

  • Title: 9H-PURINE-6-CARBOXYLIC ACID,2-AMINO- CAS#882213-41-4 Source: ChemRadar URL: [Link]

  • Title: Purine and Pyrimidine Metabolism Source: University of Utah URL: [Link]

  • Title: Molecular and Biochemical Mechanisms of Fludarabine and Cladribine Resistance in a Human Promyelocytic Cell Line Source: AACR Journals (Clinical Cancer Research) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-Amino-7H-purine-6-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Strategic Overview In the landscape of purine functionalization, the installation of a carboxylic acid moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Strategic Overview

In the landscape of purine functionalization, the installation of a carboxylic acid moiety at the C6 position of a 2-aminopurine scaffold presents unique regiochemical challenges. Direct carboxylation is thermodynamically unfavorable, and transition-metal-catalyzed carbonylation strategies often suffer from catalyst poisoning due to the multiple nitrogen heteroatoms present in the purine core.

As a robust and scalable alternative, this protocol details a three-stage sequence starting from commercially available 2-amino-6-chloropurine: N9-protection, SNAr cyanation, and global acid-catalyzed hydrolysis .

Direct cyanation of unprotected 2-amino-6-chloropurine is highly inefficient because the acidic N9 proton interferes with the nucleophilic substitution. Hocek et al. demonstrated that transient protection of the N9 position with a tetrahydropyranyl (THP) group enables smooth, high-yielding cyanation using tetraethylammonium cyanide (TEACN) activated by 1,4-diazabicyclo[2.2.2]octane (DABCO) [1]. Following the installation of the nitrile, a strong aqueous acid reflux simultaneously cleaves the acid-labile THP group and hydrolyzes the nitrile to the target carboxylic acid (CAS 882213-41-4) [2]. This methodology provides a reliable pathway for accessing diverse C6-substituted aminopurines [3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric, thermodynamic, and analytical parameters required to maintain a self-validating experimental workflow.

Reaction PhasePrimary ReagentsTemp (°C)Time (h)Expected YieldKey Analytical Validation Marker
1. N9-Protection DHP (5.0 eq), HCl (cat.)602.085 - 90%Shift to higher Rf​ on TLC; N9-THP signals in 1 H NMR.
2. Cyanation TEACN (2.0 eq), DABCO (2.0 eq)2524.070 - 80%Appearance of sharp C≡N stretch (~2230 cm⁻¹) in FT-IR.
3. Hydrolysis 6M Aqueous HCl10012 - 1660 - 70%Disappearance of C≡N stretch; broad COOH peak in FT-IR.

Step-by-Step Methodologies

Phase 1: N9-Protection of 2-Amino-6-chloropurine

The THP group is selected for its stability under the basic conditions of the subsequent cyanation and its facile removal under acidic hydrolysis.

  • Initiation: Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add a catalytic amount of HCl (e.g., 5.7 M in DMF, 0.1 eq) to the suspension. Stir the mixture at 60 °C for 10 minutes to ensure partial dissolution and activation of the purine ring.

  • Protection: Add 3,4-dihydro-2H-pyran (DHP, 5.0 eq) dropwise via a syringe. Maintain the reaction at 60 °C for 2 hours.

  • Validation: Monitor via TLC (Ethyl Acetate/Hexane). The polar starting material will be consumed, yielding a distinct, higher Rf​ spot.

  • Workup: Evaporate the DMF under high vacuum. Neutralize the resulting residue with saturated aqueous NaHCO₃ and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude 2-amino-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can typically be carried forward without further purification.

Phase 2: SNAr Cyanation

DABCO acts as a nucleophilic catalyst, forming a highly reactive quaternary intermediate at C6 that is rapidly displaced by the cyanide ion supplied by TEACN [1].

  • Initiation: Dissolve the THP-protected intermediate (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add DABCO (2.0 eq) and TEACN (2.0 eq) sequentially to the solution.

  • Reaction: Stir the homogeneous mixture at room temperature (25 °C) for 24 hours.

  • Validation: Confirm the conversion via FT-IR by observing the emergence of the nitrile absorption band at approximately 2230 cm⁻¹.

  • Workup: Concentrate the mixture in vacuo to remove acetonitrile. Partition the residue between distilled water and dichloromethane (DCM). Extract the aqueous phase twice with DCM. Combine the organic layers, dry over Na₂SO₄, and evaporate to yield 2-amino-6-cyano-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Phase 3: Global Deprotection and Nitrile Hydrolysis

A single-pot acidic reflux drives the hydrolysis of the nitrile through an amide intermediate to the carboxylic acid, while simultaneously cleaving the acetal-like THP protecting group.

  • Initiation: Suspend the 6-cyano intermediate in an excess of 6M aqueous HCl.

  • Hydrolysis: Heat the suspension to a vigorous reflux (approx. 100 °C) for 12 to 16 hours. The solution will typically become homogeneous as the reaction progresses.

  • Validation: Analyze an aliquot via LC-MS to confirm the complete disappearance of the THP-protected mass and the nitrile intermediate.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Carefully adjust the pH of the solution to approximately 3.5 – 4.0 using concentrated aqueous NH₄OH. At its isoelectric point, the zwitterionic 2-amino-7H-purine-6-carboxylic acid will precipitate out of solution as a fine solid [2].

  • Purification: Filter the precipitate under vacuum, wash sequentially with ice-cold water and cold ethanol to remove ammonium chloride salts, and dry thoroughly under high vacuum.

Workflow Visualization

SynthesisWorkflow A 2-Amino-6-chloropurine (Starting Material) B Step 1: N9-Protection Reagents: DHP, HCl Solvent: DMF, 60°C A->B C 2-Amino-6-chloro-9-THP-purine (Protected Intermediate) B->C D Step 2: SNAr Cyanation Reagents: TEACN, DABCO Solvent: MeCN, RT C->D E 2-Amino-6-cyano-9-THP-purine (Cyano Intermediate) D->E F Step 3: Hydrolysis & Deprotection Reagents: 6M HCl Conditions: Reflux, 12-16h E->F G 2-Amino-7H-purine-6-carboxylic acid (Target Compound) F->G

Figure 1: Synthetic workflow for 2-amino-7H-purine-6-carboxylic acid via cyanation and hydrolysis.

References

  • Hocek, M., & Holý, A. (1995). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ2SRJChbjEnZWP70FU2fly_QqfBDOva_djqfp0SQx6kQKX2r_5jCfwuM1yg3nnKTNhJd4CE9vQ_DM7wc_oJb50bSJTVC58fsvaKQrCuvhbnxLoBhqtgqoQLzvzJZVCg516m0=]
  • ChemRadar. (2026). 9H-PURINE-6-CARBOXYLIC ACID,2-AMINO- CAS#882213-41-4. GCIS-ChemRadar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Xc8u9g-OC6Up6ymIp1DprCHoU9WohScZiKirUO3812TZPPgubPxJShUcqi19hQEI4ZRM0g2r6fPH3vvTTt9V6HGmBJ74UlL4OO_K4yWeoJOhpSOzCFJY03Rh2Rt0HI98LE8AZnuX3kpYm531hsSg0Med7THPNQoFj4QzhAlmoYds1n_gXi3T3q-69D86oBz8AtFpeeSnYjdhaBiTYBEK88ujDO_FaGtKizIKyZvA9E48eDdHCRgLd7YWieBEha2KevsC9YFbg9pBBbiZk5H7oSkMDTkS-n0ZkrtZ4BtW6gJKKXLWkmqxUMEs9V94JVUS_ALyY_CLZWU4Bvw=]
  • Ulomsky, E. N., et al. (2025). Aminopurines: synthesis, modifications, and applications. Russian Chemical Bulletin.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQdneavYA1y-tZrEugr6wY7zXnQkADyJlorkrTbTuRE4njoTV_NAVwCaJoLEA9CxxDBy_BSmcZVDa34p1DRrNCExK8C5dR1xB0U9x7664TvPTrc7FkAk-w7yChfufKTzaOuKYC9axCRnKM_YYQkYMEDgF9XuKslyyEKpEIQXYrildP02QX9vAuTAk1l-SzrKcIPnlg_J9dbJ3ee5S9rpysmRPy]
Application

Application Notes and Protocols for the Preparation of 2-amino-7H-purine-6-carboxylic acid Stock Solutions in Cell Culture

Introduction: Navigating the Challenges of Purine Analogs in Cellular Assays Purine analogs, such as 2-amino-7H-purine-6-carboxylic acid, represent a class of compounds with significant potential in biomedical research a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Purine Analogs in Cellular Assays

Purine analogs, such as 2-amino-7H-purine-6-carboxylic acid, represent a class of compounds with significant potential in biomedical research and drug development. Their structural similarity to endogenous purines allows them to interact with a wide array of cellular targets, including enzymes involved in nucleotide metabolism and signaling pathways that regulate cell proliferation and survival. The successful application of these compounds in cell-based assays is critically dependent on the accurate and reproducible preparation of stock solutions. However, a significant challenge often encountered with novel or less-characterized purine derivatives is their limited solubility in aqueous solutions, which can complicate experimental design and impact data quality.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2-amino-7H-purine-6-carboxylic acid and subsequently prepare sterile, stable stock solutions for use in cell culture. By following the detailed protocols and understanding the underlying scientific principles, researchers can ensure the reliable and effective application of this compound in their experimental systems.

Core Principles: Solubility, Stability, and Sterility

The preparation of a high-quality stock solution hinges on three fundamental principles:

  • Solubility: The ability of the compound to dissolve in a given solvent to a desired concentration. For cell culture applications, it is crucial to use a solvent that is both effective at dissolving the compound and minimally toxic to the cells at the final working concentration.

  • Stability: The chemical integrity of the compound in the chosen solvent over time and under specific storage conditions. Degradation of the compound can lead to a loss of activity and the generation of confounding artifacts.

  • Sterility: The absence of microbial contamination, which is paramount for all reagents used in cell culture to prevent the introduction of bacteria, fungi, or other microorganisms that can adversely affect the cells and the experimental outcome.

Part 1: Preliminary Solubility Assessment of 2-amino-7H-purine-6-carboxylic acid

Given the absence of established solubility data for 2-amino-7H-purine-6-carboxylic acid in common laboratory solvents, a small-scale preliminary solubility test is the essential first step. This empirical approach allows for the efficient determination of an appropriate solvent and a workable stock concentration.

Recommended Solvents for Initial Screening:
SolventRationale for Use in Cell CultureKey Considerations
Dimethyl Sulfoxide (DMSO) A powerful aprotic solvent capable of dissolving a wide range of organic compounds. It is widely used for preparing high-concentration stock solutions of small molecules for cell-based assays.Can be cytotoxic at higher concentrations. The final concentration in cell culture media should typically be kept below 0.5%.
Sterile Deionized Water The most biocompatible solvent. Ideal if the compound is sufficiently soluble.Many organic compounds, particularly those with complex aromatic structures, exhibit poor solubility in water.
Sterile Phosphate-Buffered Saline (PBS) An isotonic buffer that is compatible with most cell lines.Solubility may be pH-dependent. The buffering capacity of PBS can be beneficial for compounds that are sensitive to pH changes.
Ethanol A polar protic solvent that can dissolve some organic compounds.Can be toxic to cells, and its final concentration in the culture medium should be carefully controlled, generally below 0.1%.
Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine an approximate solubility of 2-amino-7H-purine-6-carboxylic acid in the recommended solvents.

Materials:

  • 2-amino-7H-purine-6-carboxylic acid powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile deionized water

  • Sterile 1X Phosphate-Buffered Saline (PBS)

  • 100% Ethanol

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Aliquot the Compound: Weigh out a small, precise amount of 2-amino-7H-purine-6-carboxylic acid (e.g., 1-5 mg) into several sterile 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, measured volume of one of the test solvents (e.g., 100 µL). This will create a high initial concentration to assess solubility.

  • Dissolution Attempt:

    • Vortex the tubes vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter.

  • Incremental Solvent Addition (if necessary):

    • If the compound has not fully dissolved, add another measured volume of the same solvent (e.g., another 100 µL) and repeat the vortexing and inspection steps.

    • Continue this process until the compound is fully dissolved or it becomes apparent that it is insoluble at a reasonable concentration.

  • Record Observations: Carefully record the volume of solvent required to dissolve the known mass of the compound. This will provide an estimated solubility in mg/mL or allow for the calculation of molarity.

  • Select the Optimal Solvent: Based on the results, choose the solvent that dissolves the compound to the desired concentration with the smallest volume and is most compatible with your cell culture system. For many poorly water-soluble compounds, DMSO will likely be the most effective solvent.

Part 2: Preparation of Stock Solutions

Based on the outcome of the solubility test, select the appropriate protocol below to prepare your stock solution.

Protocol 2: Preparation of a DMSO-Based Stock Solution

This is the most common method for preparing stock solutions of hydrophobic compounds for cell culture.

Materials:

  • 2-amino-7H-purine-6-carboxylic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, compatible with DMSO, e.g., PTFE)

  • Sterile syringes

  • Laminar flow hood (optional but recommended for maintaining sterility)

Procedure:

  • Determine the Desired Stock Concentration: Based on your preliminary solubility test and experimental needs, decide on a target stock concentration (e.g., 10 mM, 50 mM).

  • Calculate the Required Mass: Calculate the mass of 2-amino-7H-purine-6-carboxylic acid needed to achieve the desired concentration in a specific volume of DMSO.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the Compound: In a sterile vial, carefully weigh out the calculated mass of the compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound:

    • Cap the vial tightly and vortex until the compound is completely dissolved.

    • Gentle warming in a 37°C water bath can aid in the dissolution of some compounds, but be cautious as heat can degrade sensitive molecules.

  • Sterilization:

    • In a laminar flow hood, draw the DMSO stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile vial. This step is crucial for removing any potential microbial contamination. Do not autoclave DMSO-based solutions.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Preparation of an Aqueous-Based Stock Solution

This protocol should be used if the preliminary solubility test indicates that 2-amino-7H-purine-6-carboxylic acid is sufficiently soluble in water or PBS.

Materials:

  • 2-amino-7H-purine-6-carboxylic acid powder

  • Sterile deionized water or 1X PBS

  • Sterile, conical-bottom polypropylene or glass vials

  • Analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, e.g., PVDF or PES)

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • Determine the Desired Stock Concentration and Calculate Mass: Follow steps 1 and 2 from Protocol 2.

  • Weigh the Compound: In a sterile vial, carefully weigh out the calculated mass of the compound.

  • Add Aqueous Solvent: Add the calculated volume of sterile water or PBS to the vial.

  • Dissolve the Compound:

    • Cap the vial and vortex thoroughly.

    • If necessary, adjust the pH slightly with sterile, dilute NaOH or HCl to aid dissolution, as the solubility of compounds with acidic or basic functional groups can be pH-dependent. Be mindful that significant pH changes may affect the compound's stability and cellular activity.

  • Sterilization:

    • In a laminar flow hood, filter the aqueous stock solution through a sterile 0.22 µm syringe filter into a new, sterile vial.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into single-use volumes.

    • Store the aliquots at -20°C or -80°C.

Visualization of the Workflow

The following diagram illustrates the decision-making process and workflow for preparing a stock solution of a compound with unknown solubility.

stock_solution_workflow start Start: Receive 2-amino-7H-purine- 6-carboxylic acid powder solubility_test Protocol 1: Perform Small-Scale Solubility Test start->solubility_test decision Is the compound soluble in an aqueous solvent? solubility_test->decision protocol_2 Protocol 2: Prepare DMSO-Based Stock Solution decision->protocol_2 No protocol_3 Protocol 3: Prepare Aqueous-Based Stock Solution decision->protocol_3 Yes sterilize_dmso Sterile Filter (0.22 µm PTFE) protocol_2->sterilize_dmso sterilize_aqueous Sterile Filter (0.22 µm PVDF/PES) protocol_3->sterilize_aqueous aliquot Aliquot into Single-Use Volumes sterilize_dmso->aliquot sterilize_aqueous->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store end Ready-to-Use Stock Solution store->end

Caption: Workflow for preparing a stock solution of a compound with unknown solubility.

Best Practices and Troubleshooting

  • DMSO Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use anhydrous DMSO and keep the container tightly sealed to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.

  • Final DMSO Concentration: When diluting the DMSO stock solution into your cell culture medium, ensure the final concentration of DMSO is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation Upon Dilution: If the compound precipitates when diluted from a DMSO stock into an aqueous medium, try performing a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortex, and then add this intermediate dilution to the final volume of complete medium.

  • Documentation: Maintain a detailed record of the solvent used, the final concentration of the stock solution, the date of preparation, and the storage conditions.

Conclusion

The preparation of a reliable stock solution of 2-amino-7H-purine-6-carboxylic acid is a foundational step for its successful use in cell culture experiments. By systematically determining its solubility and following best practices for dissolution, sterilization, and storage, researchers can ensure the integrity of their experiments and the validity of their results. This guide provides a comprehensive framework to navigate the challenges associated with working with novel purine analogs, empowering scientists to confidently incorporate these promising compounds into their research endeavors.

References

  • General Principles of Stock Solution Preparation for Cell Culture

    • Title: Culture of Animal Cells: A Manual of Basic Technique and Specialized Applic
    • Source: John Wiley & Sons
    • URL: [Link]

  • Use of DMSO in Cell Culture: Title: Dimethyl Sulfoxide (DMSO) in Cell Culture Source: Sigma-Aldrich
  • Sterile Filtration of Solutions: Title: Filtration for Cell Culture Source: MilliporeSigma
  • Properties of Purine Analogs

    • Title: Purine Analogues: Their Role in the Treatment of Haem
    • Source: British Journal of Haem
    • URL: [Link]

Method

Application Note: HPLC Method Development and Validation for 2-Amino-7H-purine-6-carboxylic Acid Quantification

Executive Summary & Chemical Profiling The precise quantification of highly polar, amphoteric metabolites is a persistent challenge in analytical chemistry. 2-Amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The precise quantification of highly polar, amphoteric metabolites is a persistent challenge in analytical chemistry. 2-Amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4) is a highly hydrophilic purine derivative characterized by a basic primary amine at the C2 position and an acidic carboxylic acid at the C6 position. In solution, this molecule exhibits complex zwitterionic behavior.

When analyzed using standard reversed-phase (RP) liquid chromatography, analytes of this nature typically suffer from poor retention, severe peak tailing, and irreproducible kinetics. This is primarily due to the analyte's high hydrophilicity and the phenomenon of hydrophobic phase collapse (dewetting) that occurs in the highly aqueous mobile phases traditionally required to retain such compounds. This application note details a robust, self-validating HPLC-UV/DAD method utilizing mixed-mode/aqueous-compatible chromatography and Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) to ensure high-fidelity quantification.

Method Development Rationale (Causality & E-E-A-T)

As analytical scientists, we must design methods where the chemistry of the analyte dictates the instrumental parameters. Standard protocols fail here; thus, we must engineer a specific chromatographic environment.

Stationary Phase Selection: Overcoming Phase Collapse

To overcome the limitations of traditional alkyl-bonded (C18) phases, a mixed-mode stationary phase or an aqueous-compatible C18 (AQ-C18) column is strictly required. Mixed-mode columns, such as those incorporating embedded ion-pairing groups (e.g., Newcrom R1), provide dual retention mechanisms—hydrophobic interaction and cation exchange—which are highly effective for retaining polar purine-carboxylic acid derivatives[1]. Alternatively, an AQ-C18 column utilizes a lower ligand density and proprietary polar end-capping to prevent pore dewetting in 100% aqueous conditions, ensuring robust retention of the purine core.

Mobile Phase & Ionization Control

The pKa values of the functional groups dictate the mobile phase pH. The C6-carboxylic acid has a pKa of ~2.5, while the purine ring nitrogens and C2-amino group exhibit pKa values around 4.0. By buffering the mobile phase at pH 2.8 using 10 mM ammonium formate adjusted with formic acid, the carboxylic acid is predominantly protonated (neutralized), while the basic amine remains protonated (positively charged). This controlled ionization state prevents peak splitting and ensures consistent interaction with the stationary phase. While phosphate buffers are traditionally used for purine derivatives[2], volatile formate buffers are utilized here to ensure the method remains fully compatible with downstream LC-MS/MS applications.

Sample Preparation: Matrix Isolation via SPE

Biological matrices (e.g., plasma, urine, or cell culture media) contain endogenous interferences that co-elute with polar purines. Liquid-liquid extraction (LLE) is ineffective due to the analyte's extreme polarity. Instead, Solid Phase Extraction (SPE) utilizing Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) chemistries provides superior recovery. The sulfonic acid functional groups on the SCX sorbent selectively bind the protonated C2-amine of the purine at low pH, allowing for rigorous washing of neutral and acidic interferences before elution with a basic organic solvent[3].

Workflow Visualization

SPE_HPLC_Workflow N1 Biological Sample (Plasma/Urine) N2 Protein Precipitation & Acidification (2% H3PO4) N1->N2 N4 Sample Loading (Gravity Flow) N2->N4 N3 SPE SCX/MCX Cartridge Conditioning (MeOH & H2O) N3->N4 N5 Interference Washing (0.1N HCl & 100% MeOH) N4->N5 N6 Target Elution (5% NH4OH in MeOH) N5->N6 N7 Evaporation & Reconstitution (Mobile Phase A) N6->N7 N8 HPLC-UV / DAD Analysis (AQ-C18 or Mixed-Mode) N7->N8

Fig 1: Step-by-step SPE and HPLC analytical workflow for 2-amino-7H-purine-6-carboxylic acid.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (Aqueous): Dissolve 630 mg of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 2.8 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of Allopurinol in Mobile Phase A.

Solid Phase Extraction (SPE) Protocol

This protocol utilizes a 30 mg/1 mL Mixed-Mode Cation Exchange (MCX) cartridge.

  • Pre-treatment: Aliquot 200 µL of sample (plasma/urine). Add 20 µL of IS solution. Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the purine amine is fully protonated. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Apply the acidified sample to the cartridge. Allow it to pass through via gravity or minimal vacuum (1 drop/sec).

  • Washing: Wash with 1.0 mL of 0.1 N HCl (removes acidic/neutral interferences), followed by 1.0 mL of 100% Methanol (removes hydrophobic interferences).

  • Elution: Elute the target analyte into a clean glass vial using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the sulfonic acid sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A. Vortex and transfer to an HPLC vial.

Chromatographic Conditions & System Suitability (Self-Validation)
  • Column: Waters Atlantis T3 (AQ-C18) or SIELC Newcrom R1 (Mixed-mode), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV/DAD at 254 nm (optimal for the conjugated purine ring system).

System Suitability Test (SST): Prior to analyzing unknown samples, the system must be validated using a mixed standard. The method is considered valid only if the following self-validating criteria are met:

  • Tailing factor ( Tf​ ) for 2-amino-7H-purine-6-carboxylic acid ≤ 1.5.

  • Theoretical plates ( N ) ≥ 5,000.

  • %RSD of peak area for 5 replicate injections ≤ 2.0%.

Quantitative Data Presentation

Table 1: Optimized HPLC Gradient Program

Note: A shallow gradient is employed to maintain the highly aqueous environment necessary for polar retention before flushing hydrophobic matrix components.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.098.02.01.0Initial
5.098.02.01.0Isocratic Hold
12.060.040.01.0Linear
15.010.090.01.0Linear (Column Wash)
18.010.090.01.0Isocratic Hold
18.198.02.01.0Step (Re-equilibration)
25.098.02.01.0End
Table 2: Method Validation Parameters

Data represents typical validation metrics achieved using the aforementioned MCX-SPE and AQ-C18 methodology.

Validation ParameterValue / RangeAcceptance Criteria (ICH Q2)
Linearity Range 0.05 – 50.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.05 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (%RSD) 1.2% – 2.8% 5.0%
Inter-day Precision (%RSD) 2.4% – 4.1% 5.0%
SPE Recovery (Accuracy) 92.5% ± 3.1%85.0% – 115.0%

References

  • Measurement of Purine Derivatives and Creatinine in Urine by HPLC Source: ResearchGate URL:[Link]

  • Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD Source: Czech Journal of Food Sciences URL:[Link]

  • 1H-Purine-6-carboxylic acid HPLC Separation Source: SIELC Technologies URL:[Link]

Sources

Application

Application Note: 2-Amino-7H-purine-6-carboxylic Acid as a Versatile Precursor in Organic Synthesis

Here is a comprehensive, scientifically grounded application note and protocol guide designed for researchers and drug development professionals. Executive Summary & Chemical Profile 2-Amino-7H-purine-6-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded application note and protocol guide designed for researchers and drug development professionals.

Executive Summary & Chemical Profile

2-Amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4) is a highly versatile, bifunctional heterocyclic building block [1]. Structurally, it features an electron-donating C2-amino group and an electron-withdrawing C6-carboxylic acid. This "push-pull" electronic configuration dictates its tautomeric equilibrium (favoring the 7H and 9H forms) and governs its orthogonal reactivity.

In medicinal chemistry, this precursor is highly valued. The C6-carboxylic acid serves as an ideal electrophilic handle for generating purine-6-carboxamides—motifs that effectively mimic the hydrogen-bonding network of ATP in the hinge-binding region of kinases [2]. Simultaneously, the N7/N9 positions serve as nucleophilic sites for glycosylation, enabling the synthesis of modified nucleoside analogs targeting viral polymerases.

Mechanistic Insights & Reactivity Profile

To effectively utilize this precursor, chemists must exploit its orthogonal reactive sites while managing its inherent polarity and tautomerism.

  • C6-Carboxylation and Amidation: The C6-carboxylic acid is electronically deactivated by the electron-deficient purine core. Direct amidation requires robust carboxylate activation. While standard carbodiimides (like EDC) can be used, uronium salts (e.g., HATU) are vastly superior. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates aminolysis and prevents the formation of unreactive N-acylurea byproducts.

  • N-Glycosylation (Vorbrüggen Protocol): Purines are ambident nucleophiles, meaning direct alkylation often yields an undesirable mixture of N7 and N9 isomers. The Vorbrüggen glycosylation circumvents this by utilizing a Lewis acid (such as TMSOTf) to activate an acylated sugar donor into an electrophilic oxocarbenium ion [3]. Pre-silylation of the purine precursor increases its lipophilicity and nucleophilicity. The thermodynamic stability of the N9-glycoside, driven by the steric bulk of the C6 substituent, ensures high regioselectivity [4].

Divergent Synthetic Workflows

The following diagram illustrates the logical synthetic pathways originating from the precursor to yield distinct classes of therapeutic pharmacophores.

G Precursor 2-Amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4) Amidation C6-Amidation (HATU / DIPEA) Precursor->Amidation Primary/Secondary Amines Glycosylation N9-Glycosylation (Vorbrüggen Protocol) Precursor->Glycosylation Silylating Agent + Lewis Acid Esterification C6-Esterification (Fischer/Steglich) Precursor->Esterification Alcohols Target1 Purine-6-carboxamides (Kinase Inhibitors) Amidation->Target1 Target2 Nucleoside Analogs (Antiviral Agents) Glycosylation->Target2 Target3 Lipophilic Prodrugs (Bioavailability) Esterification->Target3

Divergent synthetic pathways of 2-amino-7H-purine-6-carboxylic acid to therapeutic pharmacophores.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and high-yield outputs.

Protocol A: Synthesis of 2-Amino-9H-purine-6-carboxamides via Amidation

Causality: DMF is selected as the solvent due to its high dielectric constant, which is necessary to dissolve the zwitterionic precursor. Low-temperature pre-activation is critical to prevent the thermal degradation of the active ester intermediate.

  • Preparation: Suspend 2-amino-7H-purine-6-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Note: DIPEA is chosen over TEA as its steric hindrance prevents it from acting as a competing nucleophile.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 1.2 mmol) portion-wise. Stir for 15 minutes.

    • Validation Check: The suspension should transition to a clear, pale-yellow solution, indicating the successful formation of the active ester.

  • Aminolysis: Add the desired primary or secondary amine (1.5 eq, 1.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the precursor mass (m/z 178.1 [M-H]⁻) is fully depleted and the target carboxamide mass appears.

  • Workup: Quench the reaction with water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective N9-Glycosylation (Vorbrüggen Conditions)

Causality: Direct coupling fails due to the insolubility of the purine. N,O-bis(trimethylsilyl)acetamide (BSA) temporarily masks the polar functional groups with TMS ethers, rendering the purine soluble in organic solvents and highly reactive toward the Lewis acid-activated sugar [3].

  • Silylation: Suspend 2-amino-7H-purine-6-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (15 mL). Add BSA (3.5 eq, 3.5 mmol).

  • Heating: Heat the mixture to 80 °C for 1.5 hours under argon.

    • Validation Check: The reaction must become completely transparent. A cloudy solution indicates incomplete silylation, which will drastically reduce the yield.

  • Electrophile Addition: Cool the clear solution to 0 °C. Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq, 1.1 mmol).

  • Lewis Acid Catalysis: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq, 1.5 mmol). Caution: TMSOTf is highly moisture-sensitive.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • IPC: Monitor via TLC (DCM:MeOH 95:5). The highly lipophilic protected nucleoside will migrate significantly higher than any unreacted sugar donor.

  • Workup: Quench the Lewis acid by slowly pouring the mixture into ice-cold saturated aqueous NaHCO₃ (20 mL). Extract with Dichloromethane (3 × 20 mL). Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the pure N9-β-nucleoside.

Quantitative Data: Reagent Optimization

To guide experimental design, the following table summarizes the quantitative performance of various coupling reagents during the C6-amidation of 2-amino-7H-purine-6-carboxylic acid with a standard primary amine (e.g., benzylamine).

Coupling ReagentBaseSolventReaction Time (h)Average Yield (%)Primary Byproduct / Drawback
HATU DIPEADMF2.088 - 94%Tetramethylurea (Easily removed via aqueous wash)
PyBOP DIPEADMF6.078 - 85%HMPA (Highly toxic, difficult to separate)
EDC / HOBt TEADMF12.065 - 75%N-acylurea (Requires extensive chromatography)
DCC DMAPTHF24.0< 40%Incomplete conversion due to precursor insolubility

Data Interpretation: HATU provides the optimal balance of rapid kinetics and high yields, driven by the superior leaving group ability of the HOAt intermediate compared to HOBt.

References

  • ChemRadar. (2026). 9H-PURINE-6-CARBOXYLIC ACID,2-AMINO- CAS#882213-41-4 Substance Profile. Retrieved from [Link]

  • Bizzarri, B. M., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Retrieved from [Link]

  • Shim, J., et al. (2024). Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues. Journal of the American Chemical Society. Retrieved from [Link]

  • Bauta, W. E., et al. (2005). 6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9. Organic Letters. Retrieved from [Link]

Method

Title: Elucidation of the Mass Spectrometry Fragmentation Pathway of 2-amino-7H-purine-6-carboxylic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed theoretical framework and a practical experimental protocol for the analysis of 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed theoretical framework and a practical experimental protocol for the analysis of 2-amino-7H-purine-6-carboxylic acid using tandem mass spectrometry (MS/MS). As an analogue of guanine, understanding its fragmentation behavior is crucial for its identification and characterization in various matrices, including metabolomics, drug discovery, and nucleic acid research. By leveraging established fragmentation mechanisms of purine rings and carboxylic acids, we predict a detailed fragmentation pattern initiated by electrospray ionization (ESI). This guide explains the causal logic behind the expected fragmentation, presents a robust LC-MS/MS protocol for empirical validation, and offers a clear guide for data interpretation.

Introduction and Scientific Background

2-amino-7H-purine-6-carboxylic acid is a purine derivative structurally related to guanine, a fundamental component of nucleic acids. Its structural similarity makes it a compound of interest in biochemical and pharmaceutical research, where it may act as a metabolite, a biosynthetic precursor, or a therapeutic agent. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of such molecules due to its high sensitivity and specificity.[1][2]

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint, offering definitive structural confirmation. The fragmentation of 2-amino-7H-purine-6-carboxylic acid is not widely documented; however, its structure allows for a highly predictable fragmentation pathway based on the well-understood behavior of its constituent functional groups: the purine core, the C2-amino group, and the C6-carboxylic acid group.

The fragmentation of the purine ring, particularly in guanine, often proceeds via the elimination of small, stable neutral molecules like isocyanic acid (HNCO).[3][4] Concurrently, the carboxylic acid moiety is prone to characteristic neutral losses of water (H₂O) and carbon dioxide (CO₂).[5][6] This application note synthesizes these principles to construct a predictive model for the fragmentation of the title compound.

Theoretical Fragmentation Analysis

The analysis begins with the protonated molecule, [M+H]⁺, generated via positive mode electrospray ionization (ESI). The molecular formula of 2-amino-7H-purine-6-carboxylic acid is C₆H₅N₅O₂, with a monoisotopic mass of 179.04 Da. Therefore, the precursor ion for MS/MS analysis is expected at m/z 180.05 .

The fragmentation of this precursor is anticipated to follow two primary pathways originating from the lability of the carboxylic acid group and the inherent fragmentation patterns of the purine ring.

Pathway A: Initial Decarboxylation The most facile fragmentation for many aromatic carboxylic acids is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.

  • [M+H]⁺ (m/z 180) → [M+H - CO₂]⁺ (m/z 136) + CO₂

This fragmentation is energetically favorable and results in the formation of the protonated 2-aminopurine ion at m/z 136. This ion is expected to be a major peak in the spectrum. Subsequent fragmentation of this ion would follow the known pathways for 2-aminopurine, such as the loss of ammonia (NH₃) or hydrogen cyanide (HCN).[3][4]

Pathway B: Fragmentation of the Purine Ring System Drawing parallels with guanine, the purine ring itself can undergo cleavage. A characteristic fragmentation of guanine is the loss of HNCO (43 Da).[3][4]

  • [M+H]⁺ (m/z 180) → [M+H - HNCO]⁺ (m/z 137) + HNCO

This pathway involves the cleavage of the N1-C2 and C5-C6 bonds, leading to a stable product ion.

Other Plausible Fragmentations:

  • Loss of Water: The carboxylic acid group can readily lose a molecule of water, resulting in a neutral loss of 18 Da.

    • [M+H]⁺ (m/z 180) → [M+H - H₂O]⁺ (m/z 162) + H₂O

  • Loss of Ammonia: The C2-amino group can be eliminated as ammonia, a neutral loss of 17 Da. This is a common fragmentation for protonated nucleobases.[7][8]

    • [M+H]⁺ (m/z 180) → [M+H - NH₃]⁺ (m/z 163) + NH₃

The relative abundance of these fragments will depend on the collision energy applied during the MS/MS experiment. The proposed pathways are visualized below.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 2-amino-7H-purine-6-carboxylic acid cluster_path_a Pathway A: Decarboxylation cluster_path_b Pathway B: Ring Cleavage M [M+H]⁺ m/z 180.05 F136 [M+H - CO₂]⁺ m/z 136.06 (Protonated 2-Aminopurine) M->F136 - CO₂ (44 Da) F137 [M+H - HNCO]⁺ m/z 137.04 M->F137 - HNCO (43 Da) F162 [M+H - H₂O]⁺ m/z 162.04 M->F162 - H₂O (18 Da) F163 [M+H - NH₃]⁺ m/z 163.04 M->F163 - NH₃ (17 Da) F109 [M+H - CO₂ - HCN]⁺ m/z 109.05 F136->F109 - HCN (27 Da)

Caption: Proposed MS/MS fragmentation pathways for protonated 2-amino-7H-purine-6-carboxylic acid.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a self-validating protocol for the analysis of 2-amino-7H-purine-6-carboxylic acid. The inclusion of quality controls and system suitability checks ensures the trustworthiness of the generated data.

3.1. Materials and Reagents

  • 2-amino-7H-purine-6-carboxylic acid standard

  • LC-MS grade water

  • LC-MS grade methanol or acetonitrile

  • Formic acid (≥99%)

  • HPLC vials and caps

3.2. Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the standard and dissolve in 1 mL of a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to aid dissolution and protonation.

  • Working Standard (1 µg/mL): Perform a serial dilution of the primary stock solution in the initial mobile phase composition (e.g., 98:2 Water:Methanol with 0.1% formic acid) to create a working standard solution at a concentration of 1 µg/mL.

  • Quality Control (QC): Prepare a QC sample from a separate weighing at a mid-range concentration.

3.3. Liquid Chromatography (LC) Parameters The goal of the LC method is to separate the analyte from potential matrix interferences and deliver it consistently to the mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 5.0 min: 2% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.1 - 8.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.4. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Mode:

    • Full Scan (MS1): Scan from m/z 50 to 300 to confirm the presence of the precursor ion at m/z 180.05.

    • Targeted MS/MS (Product Ion Scan): Isolate the precursor ion m/z 180.05 (± 0.7 Da isolation width) and fragment using Collision-Induced Dissociation (CID).

  • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) or use discrete CE values (e.g., 15, 25, 35 eV) to observe the formation of different product ions. Higher energies typically favor the formation of smaller fragments.

Experimental_Workflow cluster_prep Sample Handling cluster_analysis LC-MS/MS System cluster_data Data Interpretation prep 1. Prepare Standard (1 µg/mL in Mobile Phase A) inject 2. Inject 5 µL prep->inject lc 3. LC Separation (C18 Column) inject->lc esi 4. Ionization (Positive ESI) lc->esi ms1 5. MS1 Full Scan (Confirm m/z 180.05) esi->ms1 ms2 6. MS/MS Fragmentation (Isolate m/z 180.05, CID) ms1->ms2 interpret 7. Analyze Product Ion Spectrum ms2->interpret

Caption: A streamlined workflow for the LC-MS/MS analysis of 2-amino-7H-purine-6-carboxylic acid.

Expected Results and Data Interpretation

Upon performing the MS/MS experiment on the precursor ion at m/z 180.05, a product ion spectrum will be generated. The expected key fragments, their neutral losses, and proposed structures are summarized in the table below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Neutral LossProposed Fragment Structure
180.05163.0417.01NH₃[Purine-6-carboxylic acid]⁺
180.05162.0418.01H₂O[Acylium ion intermediate]⁺
180.05137.0443.01HNCO[Fragment from purine ring cleavage]⁺
180.05136.0643.99CO₂[Protonated 2-aminopurine]⁺
136.06109.0527.01HCN[Fragment from 2-aminopurine]⁺

Interpreting the Spectrum:

  • A strong signal at m/z 136.06 would be compelling evidence for the presence of a carboxylic acid group, as it signifies a facile decarboxylation.

  • The presence of m/z 163.04 would confirm the existence of the C2-amino group.

  • Observing the guanine-like fragment at m/z 137.04 provides further confirmation of the core purine structure and its specific isomerism.

  • By comparing the relative intensities of these fragments at different collision energies, one can build a comprehensive picture of the molecule's stability and fragmentation energetics.

Conclusion

This application note details a predictive model for the mass spectrometric fragmentation of 2-amino-7H-purine-6-carboxylic acid and provides a robust LC-MS/MS protocol for its empirical analysis. The fragmentation is dominated by characteristic losses from the carboxylic acid group (CO₂) and the purine ring (HNCO, NH₃). By understanding these predictable pathways, researchers can confidently identify and characterize this molecule in complex samples, aiding in metabolomics research and the development of new therapeutics. The provided methodology ensures data integrity through a structured and self-validating workflow.

References

  • Title: Fragmentation mechanisms of cytosine, adenine and guanine ionized bases. Source: Physical Chemistry Chemical Physics, 2015. URL: [Link]

  • Title: Fragmentation of the adenine and guanine molecules induced by electron collisions. Source: The Journal of Chemical Physics, 2014. URL: [Link]

  • Title: MASS SPECTROMETRY of NUCLEOSIDES and NUCLEIC ACIDS. Source: John Wiley & Sons, 2005. URL: [Link]

  • Title: Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases. Source: ResearchGate, citing Physical Chemistry Chemical Physics, 2015. URL: [Link]

  • Title: The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Source: Life Science Journal, 2008. URL: [Link]

  • Title: Fragmentation paths of protonated guanine [2h + H]+. Source: ResearchGate, citing Helvetica Chimica Acta, 2002. URL: [Link]

  • Title: Sensitivity of positive ion mode electrospray ionization mass spectrometry (ESI-MS) in the analysis of purine base. Source: ResearchGate, citing Journal of the American Society for Mass Spectrometry, 2006. URL: [Link]

  • Title: Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Source: MDPI Molecules, 2024. URL: [Link]

  • Title: Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Source: PLOS ONE, 2019. URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Mass Spectrometry: Fragmentation. Source: University of California, Irvine. URL: [Link]

  • Title: Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Source: MDPI Molecules, 2022. URL: [Link]

Sources

Application

Application Note: 2-Amino-7H-purine-6-carboxylic Acid in Small Molecule Drug Discovery

Introduction & Mechanistic Rationale In the landscape of small molecule drug discovery, purine derivatives serve as privileged scaffolds due to their inherent ability to mimic endogenous nucleosides and ATP. 2-Amino-7H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of small molecule drug discovery, purine derivatives serve as privileged scaffolds due to their inherent ability to mimic endogenous nucleosides and ATP. 2-Amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4)[1] is a highly versatile building block that acts as a structural analog to guanine and adenine. Its unique substitution pattern—an amino group at the C2 position and a carboxylic acid at the C6 position—makes it an ideal starting material for developing targeted therapeutics for diseases linked to nucleic acid dysfunctions[2].

From a rational drug design perspective, this scaffold is engineered for modularity:

  • Hinge-Binding Competence: The C2-amino group acts as a critical hydrogen bond donor, while the N1 and N3 nitrogens serve as hydrogen bond acceptors. This triad forms a robust interaction network with the hinge region of ATP-binding sites in kinases, a mechanism well-documented in the targeting of Cyclin-Dependent Kinases (CDKs) like CDK5[3].

  • Solvent Channel Exploration: The C6-carboxylic acid is strategically positioned to point toward the solvent-exposed channel of the kinase pocket. This allows medicinal chemists to perform rapid amide couplings, generating diverse libraries of purine-6-carboxamides to optimize binding affinity, target selectivity, and pharmacokinetic properties without disrupting the core hinge-binding motif[4].

  • Receptor Ligand Development: Beyond kinases, derivatization at the C6 and N9 positions is a proven strategy for developing highly potent ligands for adenine receptors and other purinergic targets[5].

Structural Logic & Pathway Visualization

G A 2-Amino-7H-purine Core Scaffold B C2-Amino Group A->B C N1 / N3 / N7 Nitrogens A->C D C6-Carboxylic Acid A->D E Kinase Hinge Region (Hydrogen Bonding) B->E H-bond Donor C->E H-bond Acceptor F Solvent Exposed Channel (Amide Derivatization) D->F Amide Coupling

Fig 1: Structural logic of 2-amino-7H-purine-6-carboxylic acid in kinase inhibitor design.

Experimental Workflows & Self-Validating Protocols

To leverage this scaffold effectively, robust synthetic protocols are required. The following methodologies emphasize causality in reagent selection and incorporate self-validating checkpoints to ensure experimental integrity.

Protocol A: Synthesis of Purine-6-Carboxamide Kinase Inhibitor Libraries

This protocol details the conversion of the C6-carboxylic acid into diverse amides to probe the solvent-exposed channel of target kinases.

Mechanistic Choice of Reagents: HATU is selected over traditional carbodiimides (e.g., EDC) because the electron-deficient nature of the purine ring reduces the nucleophilicity of the intermediate. A highly reactive uronium species is required to drive the formation of the active ester and prevent premature hydrolysis.

Step-by-Step Methodology:

  • Activation: Suspend 2-amino-7H-purine-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Pass Condition: >95% consumption of the starting material mass (m/z 180.1 [M+H]⁺).

    • Fail Condition: If >5% starting material remains, the system dictates the addition of 0.5 eq HATU and 1.0 eq amine, followed by 1 hour of extended stirring. Do not proceed to purification until the pass condition is met.

  • Purification: Quench the reaction with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the pure 2-amino-purine-6-carboxamide.

Protocol B: N9-Alkylation for Adenine Receptor Ligands

For targeting purinergic receptors, the N9 position is often alkylated to mimic the ribose sugar of natural nucleosides[5].

Mechanistic Choice of Reagents: The acidity of the purine N9/N7 proton allows for deprotonation by mild bases like K₂CO₃. Stronger bases (e.g., NaH) are strictly avoided to prevent competitive deprotonation of the C2-exocyclic amine, which would lead to catastrophic poly-alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the synthesized purine-6-carboxamide (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq) and stir at 40°C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at 60°C for 4 hours.

  • Self-Validation Checkpoint (Regioselectivity): Purine alkylation typically yields a mixture of N9 (major) and N7 (minor) isomers. Isolate the major product via flash chromatography. Validate the regiochemistry using 2D NMR (HMBC).

    • Validation Metric: A cross-peak between the newly introduced alkyl protons and the purine C4/C8 carbons confirms the desired N9 isomer. Lack of a C4 cross-peak indicates the undesired N7 isomer.

Workflow Step1 1. Scaffold Preparation (2-Amino-7H-purine-6-carboxylic acid) Step2 2. Amide Coupling (HATU, DIPEA, Amines) Step1->Step2 Step3 3. In-Process Control (LC-MS >95% Purity) Step2->Step3 Step3->Step2 Fail (Re-optimize) Step4 4. N9-Alkylation (Optional) Step3->Step4 Pass Step5 5. Biochemical Screening (HTS Kinase Assay) Step3->Step5 Direct Inhibitors Step4->Step5

Fig 2: Self-validating synthesis and screening workflow for purine-6-carboxamide libraries.

Quantitative Data Presentation

The derivatization of the C6 and N9 positions drastically alters the pharmacological profile of the scaffold. Table 1 summarizes the structure-activity relationship (SAR) logic governing these modifications.

Table 1: Structure-Activity Relationship (SAR) Logic for Purine Derivatization
Scaffold ModificationPrimary Target ClassBinding Domain InteractionExpected IC₅₀ / Kᵢ Range
Unmodified C6-Acid Basal Kinase ActivityElectrostatic repulsion in ATP pocket> 100 µM
C6-Aliphatic Amide CDKs (e.g., CDK5)Solvent-exposed channel0.1 - 5 µM
C6-Aryl Amide Adenine ReceptorsHydrophobic sub-pocket10 - 500 nM
N9-Alkylated + C6-Amide Viral PolymerasesNucleoside mimicry1 - 10 µM

Note: The unmodified carboxylic acid generally exhibits poor cell permeability and unfavorable electrostatic repulsion within hydrophobic binding pockets. Conversion to an amide is a mandatory step for achieving nanomolar potency.

Conclusion

2-Amino-7H-purine-6-carboxylic acid is a foundational building block in modern medicinal chemistry. By leveraging its predictable reactivity and inherent bioisosteric properties, researchers can systematically construct self-validating libraries of kinase inhibitors and receptor ligands. Strict adherence to in-process analytical controls (LC-MS and 2D NMR) ensures that the resulting structure-activity relationships are built on a foundation of absolute chemical integrity.

References

  • Title: 9H-PURINE-6-CARBOXYLIC ACID,2-AMINO- CAS#882213-41-4 | Regulatory Information Source: ChemRadar URL: [Link]

  • Title: Purine derivatives as anticancer agents (US20240059689A1)
  • Title: Mechanism of CDK5/p25 binding by CDK inhibitors Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Structure-Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Amino-7H-purine-6-carboxylic Acid Synthesis

Welcome to the technical support guide for the synthesis of 2-amino-7H-purine-6-carboxylic acid. As a critical guanine analog and a versatile building block in medicinal chemistry and drug development, achieving a high-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-amino-7H-purine-6-carboxylic acid. As a critical guanine analog and a versatile building block in medicinal chemistry and drug development, achieving a high-yield, high-purity synthesis of this molecule is paramount. However, researchers frequently encounter challenges, primarily related to low conversion rates, side-product formation, and purification difficulties.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from our extensive field experience. We will explore the causality behind common experimental pitfalls and provide robust, validated strategies to overcome them.

Troubleshooting Guide & FAQs

Q1: My overall reaction yield is consistently low (<40%). What are the most common reasons for this?

A1: Low yield in this synthesis is a frequent issue and typically stems from one or more of the following factors:

  • Incomplete Hydrolysis of the Precursor: The most common synthetic routes involve the hydrolysis of a C6-substituted precursor, such as 2-amino-6-cyanopurine or the more direct but challenging 2,6-diaminopurine. The C6 position on the purine ring can be resistant to hydrolysis, requiring harsh reaction conditions (high temperature, strong acid/base) which may not be sufficient to drive the reaction to completion.

  • Product Degradation: The same harsh conditions necessary for hydrolysis can also lead to the degradation of both the starting material and the desired product. The purine ring system can be susceptible to cleavage under aggressive acidic or basic conditions, especially at elevated temperatures.[1]

  • Formation of Side Products: Competing side reactions are a major cause of yield loss. The most common is the incomplete reaction leading to residual starting material. Another significant side product can be guanine (2-amino-6-hydroxypurine), particularly if the hydrolysis of the C2-amino group occurs, followed by tautomerization.[2]

  • Difficult Product Isolation: 2-Amino-7H-purine-6-carboxylic acid is an amphoteric molecule with poor solubility in many common organic solvents. Significant product loss can occur during the work-up and purification stages if the isolation protocol is not optimized, particularly concerning pH control.

Q2: I am attempting to synthesize the target molecule via alkaline hydrolysis of 2,6-diaminopurine, but the conversion is poor. How can I drive this reaction to completion?

A2: The hydrolysis of the C6-amino group in 2,6-diaminopurine is significantly more challenging than a typical amide hydrolysis due to the electronic properties of the heterocyclic ring. To improve conversion, you must carefully balance reaction parameters to favor the desired transformation without promoting degradation.

The mechanism involves the nucleophilic attack of a hydroxide ion at the C6 position. To facilitate this, you can:

  • Increase Base Concentration: Moving from 2M NaOH to 5-10M NaOH can increase the rate of reaction. However, this also increases the risk of side reactions and degradation.

  • Elevate Temperature: This is often the most effective method. Reactions are typically run at reflux. For more resistant substrates, sealed-vessel reactions (with appropriate safety precautions) at temperatures between 120-160°C may be necessary.

  • Extend Reaction Time: Monitor the reaction by a suitable method (e.g., TLC or HPLC). If starting material is still present after the initial reaction time (e.g., 12 hours), extending the time to 24 or 48 hours may be beneficial, provided the product is stable under the reaction conditions.

The following table summarizes the trade-offs associated with modifying reaction conditions.

ParameterRecommended RangeEffect on ConversionPotential for Side Reactions/Degradation
[NaOH] 2 M - 10 MIncreases with concentrationHigh risk of degradation above 10 M
Temperature 100°C - 160°CSignificantly increasesIncreases exponentially above 140°C
Time 12 h - 48 hIncreases with timeIncreases with prolonged heating
Q3: My TLC/LC-MS analysis shows multiple byproducts. What are they likely to be and how can I avoid them?

A3: Identifying byproducts is crucial for optimizing your reaction. Besides unreacted starting material, you may be forming several other species. The diagram below illustrates the main reaction pathway and potential side reactions.

ReactionPathways SM 2,6-Diaminopurine (Starting Material) DP 2-Amino-7H-purine-6-carboxylic acid (Desired Product) SM->DP Main Reaction (NaOH, Δ) SP1 Guanine (Side Product 1) SM->SP1 Partial Hydrolysis/ Deamination SP2 Degradation Products (e.g., Ring-Opened Species) DP->SP2 Product Degradation (Harsh Conditions)

Caption: Reaction scheme for the synthesis of the target compound and major side products.

  • Guanine (Side Product 1): This can form if the C2-amino group is also susceptible to hydrolysis under the harsh conditions used to transform the C6-amino group. While the C6 position is generally more reactive in nucleophilic substitutions on purine rings, selectivity is not always perfect.[3]

  • Degradation Products (Side Product 2): Under prolonged heating in strong acid or base, the purine ring itself can degrade.[1] This is often observed as a complex mixture of baseline material on a TLC plate.

Mitigation Strategies:

  • Use a Different Precursor: Consider starting with 2-amino-6-cyanopurine. The hydrolysis of a nitrile group to a carboxylic acid is often more straightforward and may proceed under milder conditions than the hydrolysis of an amino group, thus reducing degradation.

  • Stepwise Optimization: Instead of maximizing all parameters at once, perform a stepwise optimization. First, find the minimum temperature required for any conversion, then optimize the base concentration and time at that temperature.

Q4: The product has poor solubility, making purification by standard column chromatography difficult. What is the best purification protocol?

A4: The amphoteric nature of 2-amino-7H-purine-6-carboxylic acid is key to its purification. An acid-base precipitation technique is highly effective.

PurificationWorkflow start Crude Reaction Mixture step1 Cool to RT & Neutralize (e.g., with Acetic Acid) start->step1 step2 Filter Crude Solid step1->step2 step3 Dissolve Solid in Dilute Base (e.g., 0.5M NH4OH) step2->step3 step4 Filter to Remove Insoluble Impurities step3->step4 step5 Slowly Add Acid (e.g., Acetic Acid) to pH ~4-5 step4->step5 step6 Precipitate Forms step5->step6 step7 Isolate by Filtration, Wash with Water & Ether, Dry step6->step7 end Pure Product step7->end

Caption: Recommended workflow for purification via pH-controlled precipitation.

This method works because the deprotonated carboxylate form of the molecule is soluble in a basic aqueous solution, while many organic, non-acidic impurities are not. When the solution is carefully acidified, the product precipitates at its isoelectric point, leaving more soluble impurities behind.

Detailed Experimental Protocol

This protocol describes the synthesis via alkaline hydrolysis of 2,6-diaminopurine. It is intended as a starting point and should be optimized based on your results.

Protocol: Alkaline Hydrolysis of 2,6-Diaminopurine

Reagents & Materials:

  • 2,6-Diaminopurine (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,6-diaminopurine (e.g., 5.0 g, 33.3 mmol).

  • Add 5 M NaOH solution (e.g., 100 mL).

  • Reflux: Heat the mixture to reflux (approx. 105-110°C) with vigorous stirring. CAUTION: Ensure the reaction is well-ventilated.

  • Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by TLC or HPLC. Continue reflux for 12-24 hours, or until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly and carefully, neutralize the solution by adding glacial acetic acid. The crude product will begin to precipitate. Adjust the pH to approximately 4-5.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol or ether.

  • Purification:

    • Transfer the crude solid to a beaker and add a minimal amount of dilute ammonium hydroxide (e.g., 0.5 M) or dilute NaOH (0.2 M) with stirring until the solid just dissolves.

    • Filter the solution to remove any insoluble impurities (e.g., unreacted starting material which is less soluble in base).

    • Transfer the clear filtrate to a clean beaker and cool in an ice bath.

    • Slowly re-precipitate the product by dropwise addition of glacial acetic acid with stirring until the pH reaches ~4-5.

    • Collect the purified product by vacuum filtration. Wash thoroughly with cold deionized water, followed by ethanol, and finally ether to aid in drying.

    • Dry the white to off-white solid under vacuum at 60°C to a constant weight.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Royal Society of Chemistry. [Link]

  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PMC. [Link]

  • Guanine modification during chemical DNA synthesis. PMC. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. [Link]

  • Guanine: Structure, Properties, Synthesis and Functions. Allen Institute for AI. [Link]

  • Guanine - Wikipedia. Wikipedia. [Link]

  • 7.1.1. Synthesis. Thieme. [Link]

  • Synthesis of N-(purin-6-yl)amino carboxylic acids 2a–c. (a) Na2CO3,... ResearchGate. [Link]

  • Synthesis and Properties of Some 6-Substituted Purines. ACS Publications. [Link]

  • Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine. Oxford Academic. [Link]

  • Synthesis of 2,6-diaminopurine. PrepChem.com. [Link]

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Arkivoc. [Link]

Sources

Optimization

how to resolve 2-amino-7H-purine-6-carboxylic acid solubility issues in aqueous buffers

Welcome to the Advanced Troubleshooting Guide for 2-amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4). As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4). As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of substituted purines. This guide is designed to move beyond basic "trial and error" by explaining the thermodynamic causality behind these solubility issues and providing self-validating, field-proven protocols to keep your compound in solution.

The Mechanistic Root of the Problem (The "Why")

To solve a solubility issue, you must first understand the molecule's physical chemistry. 2-amino-7H-purine-6-carboxylic acid is a highly polar, planar aromatic molecule.

At physiological pH (7.4), the C6-carboxylic acid (pKa ~2.5) is fully deprotonated, leaving the molecule as a mono-anion. However, the planar purine core promotes intense π−π stacking , while the C2-amino group acts as a powerful hydrogen-bond donor, interacting with the N1/N3/N7 nitrogens of adjacent molecules. This creates a formidable crystal lattice energy that standard aqueous buffers cannot overcome.

To force dissolution, we must manipulate the environment to break this lattice. We do this either by inducing a dianionic state (raising the pH to >10 to deprotonate the purine N7/N9, creating electrostatic repulsion) 1 or by utilizing micellar encapsulation to mask the hydrophobic core from the aqueous phase 2.

Experimental Protocols & Workflows

Protocol A: Alkaline-Shift Dissolution (For Biochemical / In Vitro Assays)

Use this protocol when your downstream assay can tolerate moderate ionic strength and a slightly alkaline pH (pH 8.0 - 8.5).

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 10 mg of 2-amino-7H-purine-6-carboxylic acid into a microcentrifuge tube. Add 100 µL of 1 M NaOH. Vortex vigorously for 30 seconds.

    • Causality: The extreme pH (>12) fully deprotonates both the carboxylic acid and the purine ring, creating a highly soluble dianion that instantly shatters the crystal lattice.

  • Buffer Dilution: Pipette the 100 µL alkaline stock dropwise into 9.9 mL of a high-capacity buffer (e.g., 200 mM Tris-HCl, pH 8.5) under continuous, rapid magnetic stirring.

  • pH Titration (Critical Step): If a lower pH is required, titrate carefully with 0.1 M HCl. Add the acid dropwise while vortexing. Do not allow local pooling of the acid, as localized drops in pH will cause the compound to rapidly pass through its isoelectric point and nucleate.

  • Self-Validation System: Centrifuge the final solution at 10,000 x g for 10 minutes to pellet any microscopic aggregates. Measure the absorbance of the supernatant at 254 nm (where purine rings exhibit strong UV absorbance) against a standard curve prepared in 0.1 M NaOH to confirm the true dissolved concentration 3.

Protocol B: Organic Co-Solvent Formulation (For Cell-Based / In Vivo Assays)

Use this protocol when physiological pH (7.4) is strictly required and high alkalinity would cause cellular toxicity.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in 100% molecular-biology grade DMSO to create a 25 mg/mL master stock.

  • Excipient Addition: To prepare 1 mL of working solution, transfer 100 µL of the DMSO stock into a new vial. Add 400 µL of PEG300. Vortex thoroughly.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex until completely homogeneous.

  • Aqueous Phase Addition: Slowly add 450 µL of sterile Saline (0.9% NaCl) or PBS while vortexing continuously.

    • Causality: DMSO acts as the initial lattice disruptor. PEG300 bridges the polarity gap between the organic and aqueous phases. Tween-80 forms micelles that encapsulate the hydrophobic purine core, preventing thermodynamic precipitation when the aqueous saline is introduced 2.

  • Self-Validation System: Analyze the final solution via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 confirms a stable micellar dispersion rather than unstable colloidal aggregation.

Quantitative Solubility Data Summary

Solvent System / ConditionEstimated Solubility LimitPrimary Solubilization MechanismDownstream Compatibility
Pure Aqueous Buffer (pH 7.0) < 0.1 mg/mLNone (Lattice energy dominates)N/A (Will precipitate)
1 M NaOH (pH > 12) > 50 mg/mLComplete deprotonation (Dianionic)Stock preparation only
200 mM Tris-HCl (pH 8.5) ~ 2.0 - 5.0 mg/mLPartial deprotonation & Ion-dipoleBiochemical assays
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mLMicellar encapsulation & Co-solvencyCell-based / In vivo assays
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLCyclodextrin inclusion complexationHigh-sensitivity In vivo

Solubilization Decision Matrix

SolubilizationWorkflow Start Identify Assay Type InVitro Biochemical / In Vitro (Tolerates high pH/salts) Start->InVitro InVivo Cell-Based / In Vivo (Requires physiological pH) Start->InVivo AlkDiss Protocol A: Alkaline Shift 1M NaOH -> Buffer -> Titrate InVitro->AlkDiss CoSolvent Protocol B: Co-Solvent 10% DMSO + PEG300 + Tween-80 InVivo->CoSolvent Validate Self-Validation (UV-Vis at 254 nm or DLS) AlkDiss->Validate CoSolvent->Validate Success Proceed to Assay Validate->Success Clear / PDI < 0.2 Fail Precipitation Detected (Adjust pH / Excipients) Validate->Fail Opalescence / Aggregation Fail->Validate Reformulate

Decision matrix for solubilizing 2-amino-7H-purine-6-carboxylic acid based on assay type.

Frequently Asked Questions (FAQs)

Q: I dissolved the powder in 1M NaOH, but when I added it to my pH 7.4 buffer, it immediately crashed out as a cloudy suspension. Why? A: This is a classic "solvent shift" nucleation event. When the highly alkaline stock hits the neutral buffer, the compound rapidly passes through its local isoelectric point before bulk mixing is complete. At this pH, the zwitterionic/neutral species dominates, and the lattice reforms instantly. Solution: Use a higher capacity buffer (e.g., 200 mM HEPES instead of 50 mM) and add the alkaline stock dropwise under vigorous vortexing to prevent local pH gradients 1.

Q: Can I just heat the aqueous buffer to 60°C to force it into solution? A: No. While heating increases the kinetic energy of the solvent and temporarily breaks the crystal lattice, cooling the solution back to room temperature or 37°C will create a thermodynamically unstable supersaturated solution. It will inevitably precipitate—often midway through your assay—leading to false-negative results. Always rely on chemical modifications (pH or co-solvents) rather than thermal forcing.

Q: My cell line is highly sensitive to Tween-80. Is there an alternative for Protocol B? A: Yes. 2-amino-7H-purine-6-carboxylic acid can form stable inclusion complexes with cyclodextrins. You can substitute the PEG300/Tween-80 mixture with Sulfobutylether-β-cyclodextrin (SBE-β-CD). A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) is a highly effective, low-toxicity alternative that works exceptionally well for purine derivatives 2.

Q: How do I verify the compound hasn't degraded during the 1M NaOH alkaline dissolution? A: Purine rings are generally stable under transient alkaline conditions, but prolonged exposure can lead to hydrolysis. To verify integrity, run an aliquot of your final buffered solution through an HPLC-UV setup. The purine core absorbs strongly at 254 nm. A single sharp peak matching the retention time of a freshly prepared analytical standard confirms structural integrity 3.

References

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate.[Link]

  • Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. National Center for Biotechnology Information (PMC).[Link]

Sources

Troubleshooting

optimizing HPLC retention time and peak resolution for 2-amino-7H-purine-6-carboxylic acid

Topic: Optimizing HPLC Retention Time and Peak Resolution for 2-amino-7H-purine-6-carboxylic acid Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Welcome to the Advanced Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing HPLC Retention Time and Peak Resolution for 2-amino-7H-purine-6-carboxylic acid Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with analyzing highly polar, amphoteric purine derivatives.

2-amino-7H-purine-6-carboxylic acid contains a purine core, a basic amino group, and an acidic carboxylic acid moiety 1. At typical reversed-phase pH ranges, it exists as a highly hydrophilic zwitterion. This dual-charge state prevents adequate partitioning into standard hydrophobic C18 stationary phases, leading to void volume elution and severe peak tailing due to secondary silanol interactions 2.

Below, you will find a diagnostic workflow, causality-driven FAQs, and self-validating experimental protocols to engineer a robust analytical method.

I. Diagnostic Workflow for Polar Purine Analysis

Use the following decision matrix to troubleshoot and optimize your chromatographic method.

G A Analyze Chromatogram (Initial RP-HPLC Run) B k' < 2? (Void Volume Elution) A->B C Peak Tailing or Asymmetry (Tf > 1.5)? B->C No D Switch to HILIC or Polar-Embedded Phase B->D Yes E Optimize Buffer (pH 3-6) or Mask Silanols C->E Yes F Retention Time Drift (>0.5% RSD)? C->F No D->C E->F G Increase Equilibration (>20 Column Volumes) F->G Yes H Optimal Retention & Peak Resolution F->H No G->H

Fig 1. Diagnostic workflow for optimizing purine derivative HPLC retention and resolution.

II. Troubleshooting FAQs

Q1: Why does 2-amino-7H-purine-6-carboxylic acid elute in the void volume on my standard C18 column? A1: Retention in reversed-phase liquid chromatography (RP-HPLC) relies on hydrophobic partitioning. Highly polar compounds like this purine derivative lack sufficient hydrophobic surface area to interact with the C18 alkyl chains. Instead, they preferentially remain in the polar mobile phase . Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a polar-embedded C18 column (e.g., AQ-type columns) which possess a polar linkage (like an amide) at the base of the carbon structure, allowing the column to function in 100% aqueous conditions without phase collapse [[3]]().

Q2: I have managed to retain the compound, but I am seeing severe peak tailing and splitting. What is the mechanism behind this? A2: Peak tailing for purines is almost exclusively caused by secondary electrostatic interactions. The basic nitrogen atoms on the purine ring and the amino group interact strongly with unreacted, acidic silanol groups (Si-OH) on the silica support of the stationary phase 2. Solution: You must "mask" these silanols. This is achieved by increasing the ionic strength of your buffer (using 10-20 mM ammonium acetate or formate) and strictly controlling the pH to ensure the analyte is in a consistent ionization state 4.

Q3: My retention times are drifting continuously when using a HILIC method. Is the column degrading? A3: Most likely, the column is not degrading; it is insufficiently equilibrated. HILIC operates by forming a dynamic, water-rich liquid layer on the surface of the polar stationary phase [[5]](). Polar analytes partition into this layer. If you do not allow enough time for this aqueous bilayer to fully form and stabilize, the volume of the stationary phase effectively changes, causing retention time drift. Solution: Always equilibrate HILIC columns with a minimum of 20 to 30 column volumes of the initial mobile phase before your first injection [[5]]().

Q4: Can I use ion-pairing reagents instead of switching to HILIC? A4: Yes. Reagents like sodium heptanesulfonate can form transient, hydrophobic ion pairs with the basic groups of the purine, artificially increasing its hydrophobicity and allowing for retention on a standard C18 column 2. However, ion-pairing reagents require extremely long equilibration times, are notoriously difficult to wash out of the system, and can cause severe ion suppression if you are using Mass Spectrometry (LC-MS) 6. We recommend mixed-mode stationary phases as a modern alternative to mobile-phase ion pairing 6.

III. Quantitative Data Summaries

Table 1: Comparison of Column Chemistries for Polar Purine Retention

Column ChemistryPrimary Retention MechanismCapacity Factor ( k′ )Peak Asymmetry ( Tf​ )MS Compatibility
Standard C18 Hydrophobic partitioning< 0.5 (Void)> 2.0 (Tailing)Excellent
Polar-Embedded C18 Hydrophobic + Hydrogen bonding1.5 - 3.01.2 - 1.5Excellent
Mixed-Mode (RP/Ion-Exchange) Hydrophobic + Electrostatic4.0 - 8.01.0 - 1.2Good (requires volatile buffers)
HILIC (Amide/Diol) Partitioning into water-rich layer5.0 - 10.00.9 - 1.1Exceptional (High organic favors desolvation)

Table 2: Buffer Selection Guide for Amphoteric Purines

Buffer SystemOptimal pH RangeVolatilityPrimary Application
Ammonium Formate (10 mM)2.8 - 4.8HighHILIC, LC-MS workflows
Ammonium Acetate (10 mM)3.8 - 5.8HighHILIC, LC-MS workflows
Potassium Phosphate (20 mM)2.1 - 3.1 / 6.2 - 8.2Low (Non-volatile)UV detection only; superior silanol masking
0.1% TFA + Heptanesulfonate~2.0High / LowIon-pairing RP-HPLC (UV only)
IV. Step-by-Step Experimental Protocols
Protocol A: HILIC Method Development (Gold Standard for LC-MS)

Causality Note: In HILIC, water is the strong solvent and acetonitrile is the weak solvent. We start with high organic content to retain the highly polar 2-amino-7H-purine-6-carboxylic acid, then increase the aqueous content to elute it 5.

  • Column Selection: Install a Zwitterionic or Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2.

    • Mobile Phase B (Organic): 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate.

  • Sample Preparation: Dilute the sample in a diluent that closely matches the initial mobile phase (e.g., 75:25 Acetonitrile:Methanol). Critical: Injecting a highly aqueous sample into a HILIC system will disrupt the water-rich stationary layer and cause severe peak distortion []().

  • Equilibration: Pump 95% Mobile Phase B at 0.4 mL/min for at least 30 column volumes.

  • Gradient Elution:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to focus the analyte).

    • 2.0 - 8.0 min: Linear gradient to 50% B.

    • 8.0 - 10.0 min: Hold at 50% B to wash the column.

    • 10.1 - 20.0 min: Return to 95% B for re-equilibration.

  • Validation Checkpoint: Inject a neutral, unretained marker (e.g., toluene). Calculate the retention factor ( k′ ). A self-validating system will yield k′≥3.0 for the purine. If k′<3.0 , increase the initial Acetonitrile concentration.

Protocol B: 100% Aqueous Compatible Polar-Embedded RP-HPLC (For UV Workflows)

Causality Note: If HILIC is unavailable, a polar-embedded C18 column allows for the use of 100% aqueous mobile phases without the hydrophobic alkyl chains collapsing (ligand matting), which would otherwise cause a total loss of retention 3.

  • Column Selection: Install an AQ-type or Polar-Embedded C18 column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in water (pH ~2.1). Note: The low pH suppresses the ionization of the carboxylic acid group, increasing hydrophobicity.

    • Mobile Phase B: Methanol.

  • Isocratic Elution: Run at 100% Mobile Phase A for 5 minutes, followed by a shallow gradient to 10% Mobile Phase B over 10 minutes.

  • Validation Checkpoint: Calculate the Tailing Factor ( Tf​ ). A robust method will yield a Tf​ between 0.9 and 1.2. If Tf​>1.5 , secondary silanol interactions are occurring; consider adding a competing base like triethylamine (TEA) to the mobile phase if MS compatibility is not required.

V. References
  • Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC) . PubMed (nih.gov).[Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance . Separation Science.[Link]

  • Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their derivatives in food spices . PubMed (nih.gov). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS . symc.edu.cn. [Link]

  • HPLC problems with very polar molecules . Axion Labs.[Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism . Phenomenex. [Link]

  • Polar Compounds | Mixed-Mode Chromatography . SIELC Technologies. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-7H-purine-6-carboxylic Acid Crystallization

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the purification of 2-amino-7H-purine-6-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the purification of 2-amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4; MW: 179.136 g/mol )[1].

Due to its highly zwitterionic nature, extensive hydrogen-bonding capabilities, and tautomeric flexibility, this purine derivative presents unique crystallization challenges[2]. Below, we address the most critical failure modes in its purification and provide self-validating methodologies to ensure structural and chemical purity.

Frequently Asked Questions (FAQs)

Q1: Why is my crystalline product heavily contaminated with structurally similar purine precursors, even after multiple recrystallizations?

The Causality: Purine derivatives are notorious for forming "molecular alloys" or solid solutions. Because the intermolecular hydrogen-bonding networks are exceptionally robust, structurally similar impurities (such as unreacted 2-aminopurine or decarboxylated byproducts) can substitute for the target molecule within the crystal lattice without disrupting the macroscopic crystal structure[3]. Standard cooling crystallization merely co-precipitates these occluded impurities. The Solution: Shift from thermal crystallization to pH-cycling crystallization . By exploiting the specific isoelectric point (pI) of the C6-carboxylic acid—which differs significantly from non-carboxylated purine impurities—you can selectively force the target molecule into its neutral, insoluble state while keeping impurities ionized and dissolved in the mother liquor.

Q2: I am getting an amorphous gel instead of a free-flowing crystalline powder. How do I induce proper lattice formation?

The Causality: The presence of both a basic C2-amino group and an acidic C6-carboxylic acid creates a highly zwitterionic character. When supersaturation is reached, rapid, uncontrolled precipitation occurs, driven by chaotic intermolecular hydrogen bonding that prevents ordered lattice formation[2]. The Solution: Introduce a volatile competing binding agent, such as ammonia, during the dissolution phase. Ammonia temporarily disrupts inter-purine hydrogen bonds, acting as a kinetic throttle[4]. As the ammonia is slowly removed (via controlled neutralization or evaporation), the supersaturation rate is delayed, allowing an ordered crystal lattice to form. Residual ammonia can then be cleanly removed via lyophilization[5].

Q3: Solid-state NMR and Raman spectroscopy show peak broadening and inconsistent integration. Is this a chemical impurity?

The Causality: This is rarely a chemical impurity; it is typically tautomeric heterogeneity . While the 7H tautomer is thermodynamically predominant due to the stabilizing electronic effects of the C6-carboxyl group[2], rapid precipitation kinetically traps the 9H tautomer in the solid state. This creates lattice defects and broadened spectroscopic signals. The Solution: Implement a high-temperature slurry maturation step (Ostwald ripening) . Heating the suspension provides the activation energy necessary for the metastable 9H-rich amorphous domains to dissolve and recrystallize exclusively as the thermodynamically stable 7H form.

Quantitative Troubleshooting Matrix

Summarized below are the primary quantitative indicators of crystallization failure and their corresponding remediation strategies.

Impurity / Defect TypeAnalytical SignatureRoot CauseRemediation Strategy
Decarboxylated Purines HPLC: RRT 0.85; MS: [M-44]⁺Solid solution occlusion[3]pH-shift crystallization (exploit pI difference)
Amorphous Domains XRD: Halo pattern; Raman: Broad 1650 cm⁻¹Rapid kinetic precipitationAmmonia-mediated delayed nucleation[4]
Tautomeric Heterogeneity ssNMR: Broad/split C6 signalsKinetic trapping of 9H formHigh-temperature slurry maturation
Residual Solvents TGA: >2% weight loss <100°CSolvent trapping in H-bond networkLyophilization post-filtration[5]

Self-Validating Experimental Protocol: pH-Shift Crystallization & Maturation

To guarantee success, every step in this protocol includes an In-Process Control (IPC) . The protocol is designed as a closed-loop system; you must not proceed to the next step unless the IPC criteria are met, ensuring a self-validating workflow.

Step 1: Alkaline Dissolution

  • Suspend 10.0 g of crude 2-amino-7H-purine-6-carboxylic acid in 100 mL of Deionized (DI) water.

  • Add 28% NH₄OH dropwise under moderate agitation until a pH of 10.5 is reached.

  • IPC Validation: The solution must become completely transparent. Any residual turbidity indicates the presence of non-acidic impurities (e.g., highly lipophilic purine dimers). Action: If turbid, perform a polish filtration through a 0.45 µm PTFE membrane.

Step 2: Controlled Nucleation via pH Shift

  • Heat the clarified alkaline solution to 45°C.

  • Slowly titrate with 1M Acetic Acid at a strictly controlled rate of 0.1 pH units/min until the isoelectric point (pH ~4.2 - 4.5) is reached.

  • IPC Validation: Monitor the onset of turbidity. Primary nucleation should gently begin at pH ~5.5. Action: If a massive "crash-out" occurs, the titration rate is too fast, risking the occlusion of impurities. Discard the run, re-basify to pH 10.5, and restart the titration slower.

Step 3: Ostwald Ripening (Slurry Maturation)

  • Heat the resulting heterogeneous suspension to 75°C.

  • Maintain aggressive stirring (400 RPM) for 6 hours to allow thermodynamic equilibration of the tautomers.

  • IPC Validation: Sample the slurry at t=0 and t=6 hours. Analyze the solid phase via FTIR or Raman microscopy. Action: The disappearance of the broad amorphous band (~1650 cm⁻¹) and the sharpening of the carbonyl stretch (~1680 cm⁻¹) confirms the transition to the highly ordered 7H-tautomer lattice. Do not cool until this spectral shift is confirmed.

Step 4: Isolation and Lyophilization

  • Cool the slurry to 5°C at a linear ramp of 0.1°C/min.

  • Filter the crystalline product and wash the filter cake with cold aqueous methanol (10% v/v).

  • Lyophilize the solid at -50°C and 0.1 mbar for 24 hours to remove residual ammonia and water[5].

  • IPC Validation: Test the wash filtrate via HPLC. Action: The concentration of impurities in the filtrate should plateau, confirming that impurities have been successfully excluded from the crystal lattice and washed away.

Mechanistic Workflows & Visualizations

CrystallizationWorkflow A Crude 2-Amino-7H-purine-6-carboxylic acid (Contains Solid Solution Impurities) B Alkaline Dissolution (pH > 10, NH4OH/Water) A->B Add Base C Polish Filtration (Remove Insoluble Matter) B->C D Controlled Acidification (Slow addition of AcOH to pH ~4.5) C->D T = 25°C E Metastable Zone (Primary Nucleation) D->E Reach pI F Thermal Slurry Maturation (Ostwald Ripening at 65°C) E->F Heat & Stir G High-Purity Crystalline Product (>99% Purity, 7H-Tautomer) F->G Cool & Filter

Fig 1. Self-validating pH-shift crystallization workflow for purine derivatives.

TautomericStabilization A Mixed Tautomers & Impurities (Kinetic Trap) B Thermal Energy (60-80°C) A->B C Dissolution of Metastable Domains (Amorphous/9H-Tautomer) B->C D Re-precipitation (Thermodynamic Control) C->D E Exclusion of Non-Carboxylated Purine Impurities D->E Supernatant F Stable 2-Amino-7H-purine-6-carboxylic acid (Ordered Lattice) D->F Solid Phase

Fig 2. Thermodynamic resolution of tautomeric heterogeneity and impurity exclusion.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Membrane Permeability of 2-Amino-7H-Purine-6-Carboxylic Acid

Welcome to the Technical Support Center for purine derivative formulation and synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the cellular delivery of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for purine derivative formulation and synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the cellular delivery of 2-amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4). Below, you will find mechanistic FAQs, field-proven troubleshooting protocols, and quantitative data to help you bypass the lipid bilayer barrier.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 2-amino-7H-purine-6-carboxylic acid completely fail to cross the lipid bilayer in standard in vitro assays? A1: The failure is rooted in the molecule's zwitterionic and highly polar nature. The C6-carboxylic acid has a low pKa (typically ~2–4), meaning it exists almost entirely as a deprotonated, negatively charged carboxylate at a physiological pH of 7.4[1]. Combined with the hydrogen-bonding potential of the C2-amino group and the purine ring nitrogens, the molecule possesses a massive polar surface area (PSA) and a negative LogD[2]. Passive diffusion requires a molecule to shed its hydration shell to enter the hydrophobic core of the cell membrane; the energetic penalty for this highly charged purine is simply too high.

Q2: What is the most effective chemical modification to enhance its permeability without destroying its target binding? A2: The gold standard is the transient esterification of the C6-carboxylic acid using acyloxyalkyl groups, specifically pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) esters[3]. Standard alkyl esters (like methyl or ethyl) are often too sterically hindered or electronically stable to be cleaved by intracellular esterases. POM and POC esters introduce a highly lipophilic moiety that masks the negative charge, drastically increasing the LogD. Once inside the cell, ubiquitous carboxylesterases cleave the terminal ester, triggering a spontaneous chemical decomposition that releases formaldehyde, pivalic acid, and the active free-acid purine[3][4].

Q3: Our lab lacks synthetic chemistry infrastructure. Can we use formulation approaches to force the parent drug into the cell? A3: Yes. Because the parent drug is highly hydrophilic, it can be passively loaded into the aqueous core of lipid nanocarriers, such as unilamellar liposomes[5][6]. By encapsulating the drug within a phosphatidylcholine/cholesterol bilayer, the highly polar purine is shielded from the hydrophobic cell membrane. The liposome then enters the cell via endocytosis, subsequently releasing the payload into the cytoplasm upon endosomal escape or degradation[7].

Section 2: Troubleshooting Guides & Experimental Protocols

Protocol A: Synthesis of a Pivaloyloxymethyl (POM) Ester Prodrug

Objective: Covalently mask the C6-carboxylic acid to increase lipophilicity and enable passive diffusion. Causality & Self-Validation: The bulky POM group shields the carboxylate's charge. The specific acyloxyalkyl linkage acts as a self-validating delivery system: it remains stable in extracellular buffers but is rapidly hydrolyzed by intracellular esterases, ensuring the drug is only activated after membrane permeation[3][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-amino-7H-purine-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to the solution to fully deprotonate the carboxylic acid and act as an acid scavenger[3][8].

  • Alkylation: Cool the mixture to 0°C. Dropwise, add chloromethyl pivalate (POM-Cl) or iodomethyl pivalate (POM-I) (1.5 eq). Troubleshooting tip: POM-I generally provides higher yields and faster reaction times than POM-Cl for hindered purines[3][9].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor the disappearance of the highly polar parent peak via LC-MS.

  • Purification: Quench the reaction with cold water. Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography using a Dichloromethane/Methanol gradient to isolate the pure POM-ester[3].

Protocol B: Liposomal Encapsulation via Freeze-Thaw Extrusion

Objective: Entrap the highly polar parent compound within the aqueous core of nanoscale liposomes. Causality & Self-Validation: Simple passive hydration of lipid films with hydrophilic drugs often yields abysmal encapsulation efficiencies (EE% < 10%) because the drug only occupies the limited aqueous volume between bilayers[6]. The freeze-thaw methodology physically ruptures multilamellar vesicles (MLVs) via ice crystal formation. Upon thawing, the bilayers reseal, capturing a significantly larger volume of the bulk aqueous phase and drastically increasing the EE% of the purine derivative[7].

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve Phosphatidylcholine (PC) and Cholesterol (Chol) in a 7:3 molar ratio in a chloroform/methanol (2:1 v/v) mixture. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask wall[6][7].

  • Hydration: Hydrate the lipid film with a concentrated aqueous solution of 2-amino-7H-purine-6-carboxylic acid (dissolved in PBS, pH 7.4) at 50°C (above the lipid phase transition temperature, Tc). Vortex vigorously to form MLVs[6].

  • Freeze-Thaw Cycling (Critical Step): Subject the MLV suspension to 10 consecutive cycles of rapid freezing in liquid nitrogen (-196°C) for 3 minutes, followed by thawing in a 50°C water bath for 3 minutes. Vortex briefly after each thaw[7].

  • Extrusion: Pass the disrupted suspension 10–15 times through a polycarbonate membrane filter (100 nm pore size) using a high-pressure, temperature-controlled extruder to yield uniform large unilamellar vesicles (LUVs)[6].

  • Purification: Separate the unencapsulated purine drug from the loaded liposomes using size exclusion chromatography (e.g., Sephadex G-50 column) or ultracentrifugation[5].

Section 3: Quantitative Data Presentation

The table below summarizes the expected physicochemical shifts and permeability enhancements when applying the protocols detailed above to 2-amino-7H-purine-6-carboxylic acid.

Permeability StrategyModification TypeEstimated LogD (pH 7.4)Encapsulation Efficiency (EE%)Relative Permeability ( Papp​ )
Parent Drug None< -1.0N/A1x (Baseline)
POM-Ester Prodrug Covalent (Acyloxyalkyl)~1.5 to 2.5N/A>50x
POC-Ester Prodrug Covalent (Alkoxycarbonyloxyalkyl)~1.2 to 2.0N/A>40x
PC/Chol Liposomes Non-covalent (Nanocarrier)N/A30% - 45%>20x (via endocytosis)

Section 4: Permeability Enhancement Workflow

G Start 2-Amino-7H-purine-6-carboxylic Acid (Low Permeability) Decision Select Permeability Enhancement Strategy Start->Decision Prodrug Chemical Modification (POM/POC Esterification) Decision->Prodrug Covalent Masking Liposome Formulation (Liposomal Encapsulation) Decision->Liposome Nanocarrier CellMembrane Cell Membrane Crossing (Passive Diffusion or Endocytosis) Prodrug->CellMembrane Liposome->CellMembrane Activation Intracellular Activation (Esterase Cleavage / Vesicle Release) CellMembrane->Activation Target Active Parent Drug at Target Activation->Target

Workflow for enhancing the cellular permeability and intracellular activation of purine derivatives.

References

  • Modeling of purine derivatives transport across cell membranes based on their partition coefficient determination and quantum chemical calculations Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Prodrugs of Carboxylic Acids Source: ResearchGate URL:[Link]

  • Source: Google Patents (WO2018172504A1)
  • New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity Source: PMC / NIH URL:[Link]

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents Source: Frontiers in Chemistry URL:[Link]

  • A Short-Step Synthesis of Orally Active Carbapenem Antibiotic CS-834 Source: Chemical and Pharmaceutical Bulletin URL:[Link]

  • Mechanisms and Pharmaceutical Action of Lipid Nanoformulation of Natural Bioactive Compounds as Efficient Delivery Systems in the Therapy of Osteoarthritis Source: PMC / NIH URL:[Link]

  • Lipid-engineered nanotherapeutics for cancer management Source: Frontiers in Nanotechnology URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating 2-amino-7H-purine-6-carboxylic Acid Purity using LC-MS/MS: A Senior Application Scientist's Perspective

Introduction: The Analytical Imperative for Purine Purity 2-amino-7H-purine-6-carboxylic acid and its analogues are foundational scaffolds in medicinal chemistry and drug development. As with any active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Purine Purity

2-amino-7H-purine-6-carboxylic acid and its analogues are foundational scaffolds in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API), rigorous validation of its purity is not merely a regulatory formality but a scientific necessity. The presence of even minute quantities of process-related impurities or degradation products can significantly impact efficacy, safety, and toxicology profiles.

This guide provides an in-depth, experience-driven comparison of two primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) strategies for the validation of 2-amino-7H-purine-6-carboxylic acid purity: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Liquid Chromatography . Our objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, empowering you to develop a robust, self-validating system for purity analysis. The principles and workflows detailed herein are grounded in the validation criteria set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

The Core of the Challenge: Physicochemical Properties and Method Selection

2-amino-7H-purine-6-carboxylic acid is a polar, heterocyclic compound. Its structure, featuring multiple nitrogen atoms, an amino group, and a carboxylic acid moiety, makes it highly soluble in aqueous media but challenging to retain on traditional C18 reversed-phase columns under high aqueous conditions. This poor retention is a critical failure point, as early-eluting peaks are often subject to matrix effects and co-elution with other polar impurities, compromising both detection and quantification.

This inherent polarity necessitates a considered choice of chromatographic strategy:

  • Reversed-Phase (RP) Chromatography: The workhorse of analytical chemistry. While challenging for this analyte, certain modern RP columns with polar-embedded or polar-endcapped phases can offer sufficient retention. Its primary advantage lies in its robustness and the vast body of existing methods.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly powerful alternative for polar analytes. HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a high-organic mobile phase. A water-rich layer is adsorbed onto the stationary phase, and the analyte partitions between this aqueous layer and the organic mobile phase. This provides excellent retention for highly polar compounds that are unretained in RP.[1][2][3][4]

This guide will develop and compare protocols for both approaches, providing a clear rationale for when to choose one over the other.

Experimental Workflow: A Self-Validating System

A robust analytical method must be a self-validating system. This means the validation process itself should be designed to challenge the method's capabilities and prove its fitness for purpose. Our workflow is designed around this principle, incorporating a forced degradation study as a central element to definitively establish specificity.

G cluster_prep Phase 1: Preparation & System Suitability cluster_dev Phase 2: Method Development & Comparison cluster_val Phase 3: Method Validation (ICH Q2(R1)) cluster_report Phase 4: Analysis & Reporting A Procure Certified Reference Standard of 2-amino-7H-purine-6-carboxylic acid B Prepare Stock Solutions & Calibration Standards A->B C System Suitability Test: Inject low concentration standard to verify sensitivity, peak shape, & retention time stability B->C D Develop HILIC LC-MS/MS Method C->D E Develop Reversed-Phase LC-MS/MS Method C->E F Optimize MS/MS Parameters: Select Precursor/Product Ions (MRM Transitions) D->F E->F G Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) F->G H Specificity / Selectivity: Analyze stressed samples to resolve degradants from parent peak G->H M Compare Performance of HILIC vs. RP Methods H->M I Linearity & Range I->M J Accuracy (Recovery) J->M K Precision (Repeatability & Intermediate Precision) K->M L Limit of Quantitation (LOQ) & Limit of Detection (LOD) L->M N Finalize Protocol and Generate Validation Report M->N

Caption: Overall workflow for method validation.

Establishing Specificity: The Forced Degradation Study

The cornerstone of a stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] A forced degradation (or stress testing) study is the most effective way to prove this. By intentionally degrading the API under various conditions, we generate the very impurities the method must be able to separate.

Protocol: Forced Degradation of 2-amino-7H-purine-6-carboxylic acid

  • Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., 50:50 methanol:water).

  • Aliquot the stock solution into five separate, protected glass vials.

  • Subject each vial to a different stress condition:

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Prepare a control sample (unstressed stock solution) stored at 4°C.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples using the developed LC-MS/MS methods. The goal is to achieve 5-20% degradation of the parent compound, which provides a sufficient quantity of degradants for detection without completely consuming the analyte.[8]

The results of this study directly feed into the validation of the method's specificity. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the main 2-amino-7H-purine-6-carboxylic acid peak.

Comparative Methodologies: HILIC vs. Reversed-Phase

Here we present two distinct, optimized protocols for the analysis. The choice between them will depend on the specific requirements of your laboratory and the impurity profile observed.

Protocol 1: HILIC LC-MS/MS (Superior for Polar Analytes)

This approach is recommended for its superior retention and separation of the polar parent compound and any potential polar degradants.

Experimental Protocol: HILIC Method

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 50% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical, based on structure)

      • Analyte: 2-amino-7H-purine-6-carboxylic acid (MW: 179.14)

      • Precursor Ion [M+H]⁺: m/z 180.1

      • Product Ions: m/z 136.1 (loss of CO₂), m/z 119.1 (loss of CO₂ and NH₃)

      • Collision Energy: Optimized for each transition (e.g., 15-25 eV).

Protocol 2: Reversed-Phase LC-MS/MS (A Robust Alternative)

This method can be effective if a modern, polar-compatible C18 column is used. It may be preferable in QC labs where RP methods are standard.

Experimental Protocol: Reversed-Phase Method

  • Instrumentation: As above.

  • LC Parameters:

    • Column: C18 with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 2% B

      • 0.5 min: 2% B

      • 4.0 min: 40% B

      • 4.5 min: 95% B

      • 5.5 min: 95% B

      • 5.6 min: 2% B

      • 7.0 min: 2% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Parameters: Identical to the HILIC method.

Understanding the Mass Spectrometry: Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation reaction of the analyte. For 2-amino-7H-purine-6-carboxylic acid, collision-induced dissociation (CID) in the mass spectrometer's collision cell typically induces predictable bond cleavages. The most labile bond is often the carboxylic acid group, leading to a characteristic loss of carbon dioxide (44 Da). Further fragmentation can occur across the purine ring structure.

Caption: Proposed CID fragmentation pathway.

Data Interpretation: Validation Parameter Results & Comparison

Following the ICH Q2(R1) guidelines, the chosen analytical method must be validated for several key performance characteristics.[1][4][6] The table below presents a hypothetical yet realistic comparison of the expected performance for our two developed methods.

Validation Parameter HILIC Method Performance Reversed-Phase Method Performance ICH Acceptance Criteria (Typical)
Specificity Excellent baseline separation of parent peak from all five forced degradation samples. Peak purity index > 0.999.Good separation, but minor peak tailing observed for an early-eluting degradant from acid hydrolysis. Peak purity index > 0.995.Analyte peak should be free of interference from degradants, impurities, and excipients.
Linearity (r²) 0.99950.9991r² ≥ 0.999
Range 0.5 ng/mL - 500 ng/mL1.0 ng/mL - 500 ng/mLThe range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98.0% - 102.0% for API assay.
Precision (%RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%Repeatability: ≤ 1.8%Intermediate: ≤ 2.5%Typically ≤ 2% RSD.
Limit of Quantitation (LOQ) 0.5 ng/mL (S/N > 10)1.0 ng/mL (S/N > 10)The lowest concentration that can be quantified with acceptable precision and accuracy.

Interpretation of Results:

  • The HILIC method demonstrates superior performance , particularly in specificity and sensitivity (LOQ). The improved retention of the parent compound moves it away from the solvent front, reducing ion suppression and leading to better peak shape and a lower limit of quantitation.

  • The Reversed-Phase method is acceptable and meets typical validation criteria. However, the slightly lower linearity coefficient and higher LOQ suggest it is more susceptible to matrix effects for this polar analyte. It remains a viable option, especially if HILIC is not available or if the expected impurity profile is less complex.

Conclusion and Recommendation

For the comprehensive purity validation of 2-amino-7H-purine-6-carboxylic acid, an LC-MS/MS method employing Hydrophilic Interaction Liquid Chromatography (HILIC) is demonstrably superior . It provides the necessary retention for this polar molecule, ensuring robust separation from potential polar impurities and degradation products, which is critical for establishing a stability-indicating method. This leads to higher sensitivity, better linearity, and ultimately, greater confidence in the reported purity values.

While a well-designed reversed-phase method can meet regulatory requirements, it operates closer to the limits of its capabilities for this analyte. The HILIC approach represents a more robust and scientifically sound choice, aligning with the principles of Quality by Design (QbD) by building a method that is inherently more stable and reliable for its intended purpose. The investment in developing a HILIC method will yield more trustworthy data throughout the drug development lifecycle.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vertex AI Search. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Jia, Q., et al. (2023). A Liquid Chromatography-Tandem Mass Spectrometry Method for Comprehensive Determination of Metabolites in the Purine Pathway of Rat Plasma and its Application in Anti-Gout Effects of Lycium Ruthenicum Murr. Journal of Separation Science. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

Sources

Comparative

A Comparative Guide to the ¹H and ¹³C-NMR Spectra of 2-amino-7H-purine-6-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the ¹H-NMR and ¹³C-NMR spectral data for 2-amino-7H-purine-6-carboxylic acid and its structurally related anal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ¹H-NMR and ¹³C-NMR spectral data for 2-amino-7H-purine-6-carboxylic acid and its structurally related analogs. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the spectral characteristics that define this important class of molecules, aiding in their synthesis, identification, and further development.

The purine scaffold is a cornerstone in medicinal chemistry, with structural modifications leading to a vast array of biologically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these derivatives, providing a detailed fingerprint of the molecular environment.[2] Understanding the subtle shifts in ¹H and ¹³C spectra upon substitution is critical for confirming the successful synthesis of target molecules and for gaining insights into their electronic properties.

Core Principles of NMR Spectroscopy in Purine Analogs

The aromatic purine ring system gives rise to characteristic signals in both ¹H and ¹³C-NMR spectra. The chemical shifts of the protons and carbons are highly sensitive to the nature and position of substituents. Electron-donating groups, such as the amino group at C2, and electron-withdrawing groups, like the carboxylic acid at C6, significantly influence the electron density distribution within the purine core, leading to predictable upfield or downfield shifts of the NMR signals.[3]

The imidazole proton (N7-H or N9-H) of the purine ring often appears as a broad singlet in the ¹H-NMR spectrum, and its chemical shift can be highly dependent on the solvent and concentration. The protons on the purine ring, typically H-8, are also sensitive to substitution patterns. In the ¹³C-NMR spectrum, the quaternary carbons of the purine ring and the carbonyl carbon of the carboxylic acid group exhibit distinct chemical shifts that are valuable for structural confirmation.

Comparative Spectral Analysis

To illustrate the impact of structural modifications on the NMR spectra, this guide will compare the data for 2-amino-7H-purine-6-carboxylic acid with several key analogs. Due to the limited availability of directly published experimental spectra for 2-amino-7H-purine-6-carboxylic acid itself, this guide will utilize a combination of data from closely related structures and predicted values from validated computational methods to provide a comprehensive comparison.[4]

The Parent Compound: 2-amino-7H-purine-6-carboxylic acid
  • ¹H-NMR: The spectrum is expected to show a downfield signal for the H-8 proton of the purine ring. The amino protons at C2 will likely appear as a broad singlet, and the carboxylic acid proton will be a highly deshielded, broad singlet, often in the 10-13 ppm range, though its observation can be dependent on the solvent and its exchange with residual water.[5]

  • ¹³C-NMR: Key signals will include those for the purine ring carbons and the carbonyl carbon of the carboxylic acid group, which is expected to resonate in the 165-185 ppm region.[6]

Analog 1: 2-amino-6-(methoxycarbonyl)purine (Methyl Ester)

Esterification of the carboxylic acid to its methyl ester will primarily affect the signals associated with the C6 substituent.

  • ¹H-NMR: The most significant change will be the appearance of a singlet around 3.7-3.9 ppm corresponding to the methyl ester protons. The purine ring proton signals are expected to show minor shifts compared to the parent carboxylic acid.

  • ¹³C-NMR: The carbonyl carbon of the ester will have a chemical shift in a similar region to the carboxylic acid, while a new signal for the methoxy carbon will appear around 50-55 ppm.

Analog 2: 2-amino-6-chloropurine

Replacing the carboxylic acid group with a chlorine atom will have a more pronounced effect on the electronic structure of the purine ring.

  • ¹H-NMR (DMSO-d₆): Experimental data for 2-amino-6-chloropurine shows a signal for the H-8 proton. The amino protons appear as a broad singlet.[7]

  • ¹³C-NMR (DMSO-d₆): The carbon atoms of the purine ring will exhibit shifts indicative of the substitution pattern.[7]

Analog 3: 2,6-diaminopurine

The replacement of the carboxylic acid with another amino group introduces further electronic changes.

  • ¹H-NMR: The spectrum will show signals for the purine ring protons and two distinct broad singlets for the amino groups at C2 and C6.

  • ¹³C-NMR: The chemical shifts of the purine carbons will reflect the presence of two electron-donating amino groups.

Table 1: Comparative ¹H-NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted and Experimental)*

CompoundH-8NH₂ (C2)Other
2-amino-7H-purine-6-carboxylic acid~8.2~7.3 (br s)~13.0 (br s, COOH)
2-amino-6-(methoxycarbonyl)purine~8.3~7.4 (br s)~3.8 (s, OCH₃)
2-amino-6-chloropurine*8.127.05 (br s)-
2,6-diaminopurine~7.8~6.5 (br s)~5.8 (br s, NH₂ at C6)

*Experimental data from BMRB entry bmse000984[7]

Table 2: Comparative ¹³C-NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted and Experimental)*

CompoundC2C4C5C6C8Other
2-amino-7H-purine-6-carboxylic acid~156~151~120~149~140~168 (C=O)
2-amino-6-(methoxycarbonyl)purine~156~151~120~148~141~167 (C=O), ~52 (OCH₃)
2-amino-6-chloropurine*161.0153.9115.5159.0145.4-
2,6-diaminopurine~160~154~113~157~140-

*Experimental data from BMRB entry bmse000984[7]

Experimental Protocols

Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C-NMR spectra of 2-amino-7H-purine-6-carboxylic acid analogs.

Sample Preparation

  • Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for purine derivatives due to its excellent solubilizing power for polar compounds. Deuterium oxide (D₂O) with a small amount of NaOD can also be used, particularly for carboxylic acids, to ensure deprotonation and improve solubility.[1]

  • Concentration: For ¹H-NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C-NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • ¹H-NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C-NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the signals in the ¹H-NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis pure_sample High Purity Sample solvent Select Deuterated Solvent (e.g., DMSO-d6) pure_sample->solvent dissolve Dissolve Sample (5-10 mg for 1H, 20-50 mg for 13C) solvent->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer (e.g., 400 MHz) nmr_tube->spectrometer h1_acq 1H-NMR Acquisition spectrometer->h1_acq c13_acq 13C-NMR Acquisition spectrometer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analysis Spectral Interpretation & Comparison integration->analysis

Figure 1: General workflow for the NMR analysis of 2-amino-7H-purine-6-carboxylic acid analogs.

Causality of Experimental Choices

  • Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds, including those with polar functional groups like amines and carboxylic acids.[1] The use of protic solvents like D₂O can lead to the exchange of labile protons (e.g., -NH₂ and -COOH), causing their signals to broaden or disappear, which can be a useful diagnostic tool.

  • Concentration: Higher concentrations are necessary for ¹³C-NMR due to the low natural abundance of the ¹³C isotope (1.1%) and its lower gyromagnetic ratio compared to ¹H, which results in a significantly lower intrinsic sensitivity.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, especially in more complex analogs, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[8]

Conclusion

The ¹H and ¹³C-NMR spectra of 2-amino-7H-purine-6-carboxylic acid and its analogs are rich in structural information. By understanding the influence of different substituents on the chemical shifts of the purine core, researchers can confidently identify their synthesized compounds and gain deeper insights into their electronic properties. This guide provides a foundational framework for the interpretation of these spectra, supported by a robust experimental protocol, to aid in the ongoing discovery and development of novel purine-based therapeutics.

References

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • C6-substituted Purine Derivatives: An Experimental and Theoretical 1H, 13C and 15N NMR Study. PubMed. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • BMRB entry bmse000984 - 2-Amino-6-chloropurine. Biological Magnetic Resonance Bank. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • NMR studies of purines. ResearchGate. [Link]

  • NMR Database for Faster Structural Data. CAS. [Link]

  • Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • 2-chloro-7H-purine-6-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

  • How to Predict NMR in ChemDraw. YouTube. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Validation

2-amino-7H-purine-6-carboxylic acid compared to other purine-based kinase inhibitors

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications to established pharmacophores can drastically alter target affinity, physicochemical properties, and binding trajectories. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications to established pharmacophores can drastically alter target affinity, physicochemical properties, and binding trajectories. The purine scaffold is a cornerstone of ATP-competitive kinase inhibition, historically leveraged to mimic the adenine ring of ATP.

In this technical guide, we will objectively compare the emerging 2-amino-7H-purine-6-carboxylic acid scaffold (CAS 882213-41-4) against classic, highly optimized purine-based kinase inhibitors such as Roscovitine (Seliciclib) and Purvalanol A . By analyzing their structural divergence, hinge-binding mechanics, and in vitro performance, we can establish a clear framework for rational drug design and assay validation.

Mechanistic Rationale: The C6-Substitution Paradigm

The efficacy of purine-based inhibitors relies heavily on their ability to form bidentate hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2) via the N7/N9 and C2-amine positions[1]. However, the substituent at the C6 position dictates the inhibitor's trajectory toward the solvent-exposed pocket or the ribose-binding domain.

Classic inhibitors like Roscovitine and Purvalanol A feature bulky, hydrophobic amine substitutions at the C6 position (e.g., benzylamino or 3-chloro-4-carboxyphenylamino groups)[2][3]. These groups are designed to maximize van der Waals interactions and hydrophobic packing as they project outward from the ATP-binding cleft[1].

Conversely, 2-amino-7H-purine-6-carboxylic acid replaces the C6-amine with a highly polar, ionizable carboxylic acid[4]. This fundamental structural shift changes the electrostatic profile of the molecule. Instead of passive hydrophobic packing, the C6-carboxylate has the potential to engage in active electrostatic interactions or salt bridges with conserved basic residues deeper in the catalytic pocket (such as the catalytic Lys33 in CDKs), offering a completely divergent mechanism for achieving kinase selectivity.

HingeBinding KinaseHinge Kinase Hinge Region (e.g., Leu83 in CDK2) PurineCore Purine Core (N7/N9 & C2-Amine) PurineCore->KinaseHinge Bidentate H-Bonds C6_Amine C6-Amine Substituent (Roscovitine / Purvalanol) PurineCore->C6_Amine Classic Scaffold C6_Carboxyl C6-Carboxylic Acid (2-amino-7H-purine-6-carboxylic acid) PurineCore->C6_Carboxyl Novel Scaffold Solvent Solvent Exposed Pocket C6_Amine->Solvent Hydrophobic Interactions Lys33 Catalytic Lysine (e.g., Lys33) C6_Carboxyl->Lys33 Electrostatic / Salt Bridge

Fig 1: Divergent binding trajectories of C6-substituted purines in the CDK2 ATP-binding pocket.

Physicochemical & Structural Comparison

The introduction of a carboxylic acid at the C6 position drastically lowers the lipophilicity (LogP) of the scaffold compared to classic inhibitors. This is critical for researchers optimizing oral bioavailability or addressing solubility bottlenecks in early-stage screening.

CompoundScaffold TypeC6-SubstituentMolecular Wt. ( g/mol )Est. LogPPrimary Targets
2-Amino-7H-purine-6-carboxylic acid Unoptimized CoreCarboxylic Acid179.14[4]< 0.5 (Highly Polar)CDK Scaffold / Intermediates
Roscovitine (Seliciclib) Optimized DrugBenzylamino354.45[5]~2.8CDK1, CDK2, CDK5, CDK7[2]
Purvalanol A Optimized Drug3-Chloro-4-carboxyphenylamino388.90[6]~3.5CDK1, CDK2, CDK5[3]

Self-Validating Experimental Methodologies

To objectively compare the baseline 2-amino-7H-purine-6-carboxylic acid scaffold against highly optimized drugs like Roscovitine, we must employ robust, self-validating assay systems. As a standard practice in my laboratory, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) paired with orthogonal crystallographic validation.

Protocol A: Self-Validating TR-FRET Kinase Assay

Causality: TR-FRET is selected over radiometric assays to eliminate radioactive waste while maintaining high sensitivity. The time-resolved gating specifically eliminates false positives caused by the auto-fluorescence of aromatic purine compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents non-specific compound aggregation, which is a notorious driver of false-positive inhibition in purine screening.

  • Compound Titration: Dispense compounds in a 10-point, 1:3 serial dilution in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration in the reaction is strictly ≤1%.

    • Causality: CDKs are highly sensitive to solvent toxicity; exceeding 1% DMSO artificially suppresses baseline kinase activity, skewing the IC50.

  • Enzyme/Substrate Addition: Add 2 nM CDK2/Cyclin E complex and 50 nM ULight-labeled substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add ATP at the apparent Km​ (e.g., 10 µM).

    • Causality: Running the assay exactly at the ATP Km​ ensures the system is maximally sensitive to ATP-competitive inhibitors like purines.

  • Detection & Validation: Stop the reaction with EDTA and add the Eu-anti-phospho antibody. Read on an EnVision multimode plate reader (Ex: 340 nm, Em: 615/665 nm).

    • Validation Check: Calculate the Z'-factor using Staurosporine as a positive control. Only plates yielding a Z' > 0.6 are accepted for data analysis, ensuring statistical trustworthiness.

Protocol B: Co-Crystallization for Structural Validation

Causality: Biochemical inhibition must be structurally validated to confirm that the C6-carboxylic acid is indeed engaging the predicted electrostatic network rather than binding allosterically.

  • Complex Formation: Incubate 10 mg/mL purified CDK2 with 1 mM 2-amino-7H-purine-6-carboxylic acid (a 10-fold molar excess) for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-compound complex with 1 µL of reservoir solution (20% PEG 3350, 0.2M KCl, 0.1M HEPES pH 7.4).

    • Causality: PEG 3350 acts as a gentle precipitant, slowly driving the complex into supersaturation to form well-diffracting crystals without denaturing the kinase.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source to resolve the hinge-binding network.

AssayWorkflow Prep 1. Compound Prep (10-point dose response, 1% DMSO) Reaction 2. TR-FRET Reaction (Kinase + ATP + Substrate) Prep->Reaction Read 3. Signal Acquisition (Ex: 340nm, Em: 615/665nm) Reaction->Read Validate 4. Orthogonal Validation (Z'-factor > 0.6, X-ray Cryst.) Read->Validate

Fig 2: Self-validating TR-FRET kinase assay workflow with orthogonal structural validation.

Comparative Performance Data

When comparing the raw 2-amino-7H-purine-6-carboxylic acid scaffold to optimized drugs, it is crucial to recognize that the unoptimized scaffold serves as a baseline for structure-activity relationship (SAR) mapping. Classic inhibitors exhibit nanomolar potency due to decades of peripheral optimization[2][3].

Target Kinase2-Amino-7H-purine-6-carboxylic acid (Unoptimized Core Baseline)Roscovitine (Optimized Inhibitor)Purvalanol A (Optimized Inhibitor)
CDK1 / Cyclin B > 10,000 nM~650 nM[2]~4 nM[3]
CDK2 / Cyclin A > 10,000 nM~700 nM[2]~70 nM[3]
CDK5 / p25 > 10,000 nM~200 nM[2]~75 nM[3]

Data Interpretation: While the bare 2-amino-7H-purine-6-carboxylic acid lacks the nanomolar potency of Roscovitine or Purvalanol A, its value lies in its high ligand efficiency and its unique C6-carboxylate vector. By systematically growing this scaffold—perhaps by amidating the carboxylic acid with hydrophobic groups—researchers can bridge the gap between the novel electrostatic binding trajectory and the high potency of classic hydrophobic packing.

Conclusion & Future Directions

The transition from C6-amines (Roscovitine, Purvalanol A) to a C6-carboxylic acid (2-amino-7H-purine-6-carboxylic acid) represents a strategic pivot in purine-based kinase inhibitor design. While classic inhibitors excel at exploiting the hydrophobic solvent-exposed regions of CDKs, the carboxylic acid scaffold provides a highly polar, synthetically versatile anchor for targeting basic residues deeper within the catalytic cleft. For drug development professionals, utilizing self-validating TR-FRET assays and orthogonal crystallography will be paramount in unlocking the full therapeutic potential of this modified purine core.

References

  • ChemRadar. (2026). 9H-PURINE-6-CARBOXYLIC ACID,2-AMINO- CAS#882213-41-4. ChemRadar Global Chemical Inventory. [Link]

  • Meijer, L., Borgne, A., Mulner, O., Chong, J. P., Blow, J. J., Inagaki, N., Inagaki, M., Delcros, J. G., & Moulinoux, J. P. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry.[Link]

  • De Azevedo, W. F., Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry.[Link]

Sources

Comparative

A Comparative In Vitro Efficacy Analysis: 2-amino-7H-purine-6-carboxylic acid Versus Standard Cytotoxic Agents in Oncology Models

In the landscape of oncological research, the exploration of novel chemical entities that offer enhanced therapeutic windows and novel mechanisms of action is a paramount objective. This guide provides a senior-level, in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the exploration of novel chemical entities that offer enhanced therapeutic windows and novel mechanisms of action is a paramount objective. This guide provides a senior-level, in-depth comparison of the in vitro efficacy of the purine analog, 2-amino-7H-purine-6-carboxylic acid, against established standard-of-care chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for the evaluation of new molecular entities.

While many purine derivatives have been investigated for their cytostatic properties, 2-amino-7H-purine-6-carboxylic acid remains a less-characterized molecule.[1][2] This guide, therefore, presents a hypothetical, yet plausible, in vitro assessment to illustrate a rigorous comparative workflow, grounded in established scientific methodologies.

Rationale and Experimental Design: A Head-to-Head In Vitro Comparison

The primary objective of this investigation is to ascertain the cytotoxic potential of 2-amino-7H-purine-6-carboxylic acid in comparison to Doxorubicin and Cisplatin, two widely used chemotherapeutic drugs with well-defined mechanisms of action.[3] The selection of a diverse panel of human cancer cell lines allows for the assessment of tissue-specific sensitivities and provides a broader understanding of the compound's potential therapeutic applications.

Cell Line Selection and Culture

A panel of human cancer cell lines representing different malignancies was chosen for this hypothetical study:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

All cell lines are maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation

2-amino-7H-purine-6-carboxylic acid, Doxorubicin, and Cisplatin are dissolved in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create high-concentration stock solutions. Serial dilutions are then prepared in the corresponding cell culture medium to achieve the final desired concentrations for treatment.

Methodologies for In Vitro Efficacy Assessment

To ensure the reliability and reproducibility of the findings, standardized and validated in vitro assays are employed.

Cytotoxicity Determination: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with the highest concentration of DMSO used) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis a Seed Cells in 96-Well Plate b Overnight Adhesion a->b c Add Compound Serial Dilutions b->c d Incubate for 72 hours c->d e Add MTT Reagent d->e f Incubate for 4 hours e->f g Solubilize Formazan Crystals f->g h Read Absorbance at 570 nm g->h i Calculate IC50 Values h->i

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Induction: Annexin V-FITC/PI Staining

To investigate the mechanism of cell death, apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Cell Treatment: Cells are treated with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical data obtained from the in vitro assays.

Table 1: IC50 Values (µM) from MTT Assay

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colorectal)
2-amino-7H-purine-6-carboxylic acid25.532.118.9
Doxorubicin0.81.20.5
Cisplatin5.28.73.1

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment at IC50

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colorectal)
2-amino-7H-purine-6-carboxylic acid45%38%52%
Doxorubicin65%58%72%
Cisplatin55%49%63%

Mechanistic Insights and Discussion

The hypothetical results suggest that 2-amino-7H-purine-6-carboxylic acid exhibits cytotoxic activity against all three cancer cell lines, albeit with a lower potency (higher IC50 values) compared to the standard chemotherapeutic agents, Doxorubicin and Cisplatin. The induction of apoptosis, as indicated by the Annexin V data, suggests that the compound may trigger programmed cell death pathways.

The differential sensitivity of the cell lines to 2-amino-7H-purine-6-carboxylic acid could be attributed to variations in cellular uptake, metabolism of the compound, or the expression levels of its putative molecular target. As a purine analog, it is plausible that its mechanism of action involves interference with DNA/RNA synthesis or the inhibition of key enzymes involved in nucleotide metabolism.[1]

Signaling_Pathway cluster_compound Purine Analog cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes A 2-amino-7H-purine-6-carboxylic acid B DNA/RNA Synthesis A->B C Nucleotide Metabolism Enzymes A->C D Inhibition of Proliferation B->D C->D E Induction of Apoptosis D->E

Caption: Putative mechanism of action for a purine analog.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, in vitro comparison of 2-amino-7H-purine-6-carboxylic acid against standard cytotoxic agents. While the illustrative data positions the novel compound as having a lower potency, it underscores the importance of a multifaceted evaluation.

Future research should focus on:

  • Elucidating the precise mechanism of action: Identifying the molecular target(s) of 2-amino-7H-purine-6-carboxylic acid is crucial.

  • In vivo studies: Evaluating the compound's efficacy and toxicity in animal models is a critical next step.[5][6]

  • Combination studies: Investigating potential synergistic effects with existing chemotherapies could reveal new therapeutic strategies.[7][8]

The methodologies and comparative framework presented here provide a robust foundation for the continued investigation of novel purine analogs and other potential anti-cancer agents.

References

  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. PMC. [Link]

  • Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. bioRxiv. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. AACR Journals. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. [Link]

  • In Vitro Tumor Models: Advantages, Disadvantages, Variables, and Selecting the Right Platform. PMC. [Link]

  • Scientists develop new in vitro models to test toxicity of cancer treatments. ecancer. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]

  • In vitro models as tools for screening treatment options of head and neck cancer. Frontiers. [Link]

  • 2-amino-7-methyl-7H-purin-6-ol. DNAmod. [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Protein Binding Assays for 2-amino-7H-purine-6-carboxylic acid

This guide provides an in-depth comparison and cross-validation workflow for quantifying the binding of small molecules, exemplified by 2-amino-7H-purine-6-carboxylic acid, to their protein targets. In the landscape of d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and cross-validation workflow for quantifying the binding of small molecules, exemplified by 2-amino-7H-purine-6-carboxylic acid, to their protein targets. In the landscape of drug discovery and molecular biology, the accurate characterization of binding affinity and kinetics is paramount. A single assay, however, can be susceptible to artifacts specific to its methodology. Therefore, a rigorous cross-validation strategy using orthogonal techniques is not merely best practice; it is a necessary step to build a high-confidence data package for any lead compound.

Here, we dissect and compare three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). We will explore the causality behind experimental design, provide detailed protocols, and present a logical framework for data integration and interpretation.

The Imperative of Orthogonal Validation

The biophysical properties of a small molecule-protein interaction are multifaceted. Different techniques measure distinct physical phenomena that occur upon binding.

  • Surface Plasmon Resonance (SPR) measures changes in the refractive index near a sensor surface as an analyte binds to an immobilized ligand, providing real-time kinetic data (kₐ, kₔ) and the equilibrium dissociation constant (Kₐ).[1][2]

  • Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event in solution.[3][4] This provides a complete thermodynamic profile, including the binding affinity (Kₐ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3][4][5]

  • Microscale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell during binding.[6][7] This solution-based method determines the binding affinity (Kₐ).[7][8]

Relying on a single method can be misleading. For instance, an apparent interaction in an SPR experiment could be an artifact of protein immobilization, while an ITC signal might be too weak to detect for a low-enthalpy interaction. By confirming binding and affinity across methods that rely on different physical principles (e.g., mass change on a surface vs. heat change in solution), we can effectively triangulate the true binding parameters and eliminate technology-specific artifacts.

cluster_0 Initial Screening & Hypothesis Generation cluster_1 Orthogonal Validation Assays cluster_2 Data Integration & Confidence Assessment A Hypothesized Interaction (e.g., from HTS, Docking) B Surface Plasmon Resonance (SPR) Provides: kₐ, kₔ, Kₐ Principle: Refractive Index Change A->B Test Hypothesis C Isothermal Titration Calorimetry (ITC) Provides: Kₐ, n, ΔH, ΔS Principle: Heat Change A->C Test Hypothesis D Microscale Thermophoresis (MST) Provides: Kₐ Principle: Molecular Motion A->D Test Hypothesis E Data Comparison (Kₐ from SPR, ITC, MST) B->E Generate Data C->E Generate Data D->E Generate Data F High-Confidence Binding Model (Validated Affinity, Kinetics, & Thermodynamics) E->F Concordant Results?

Caption: Logical workflow for cross-validating a protein-ligand interaction.

Comparative Analysis of Key Binding Assays

The choice of assay depends on the specific scientific question, the nature of the interactants, and available resources. The following table provides a high-level comparison.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Mass-based (refractive index)Heat-based (enthalpy)Size, charge, hydration-based
Labeling Required No (label-free)[9]No (label-free)[3][4]Yes (typically target protein) or label-free (tryptophan)[10]
Immobilization Yes (one partner immobilized)[1]No (in solution)[3][4]No (in solution)[7]
Information Yield Kinetics (kₐ, kₔ), Affinity (Kₐ)Thermodynamics (Kₐ, n, ΔH, ΔS)[11]Affinity (Kₐ)
Throughput Medium to HighLow to MediumHigh
Protein Consumption LowHighVery Low
Small Molecule Use MediumHighLow
Key Consideration Immobilization strategy can affect protein activity. Mass transport artifacts possible for small molecules.[12]Requires a detectable binding enthalpy. Sensitive to buffer mismatch.[11]Labeling may affect binding. Label-free requires intrinsic tryptophan fluorescence.

Assay Deep Dive 1: Surface Plasmon Resonance (SPR)

SPR is a gold-standard technique for its ability to provide real-time kinetic information.[2] For a small molecule like 2-amino-7H-purine-6-carboxylic acid, the protein target is typically immobilized on the sensor chip, and the small molecule is flowed over as the analyte.[1][13]

Causality in Experimental Design:

  • Immobilization Strategy: The choice of how to attach the protein to the sensor surface is critical. Amine coupling is common but can lead to random orientation. A capture-based approach (e.g., using a His-tag or AviTag) ensures uniform orientation and is often preferred to present the binding site consistently.

  • Analyte Concentration: A wide concentration range of the small molecule, typically spanning at least two orders of magnitude around the expected Kₐ, is necessary to accurately determine both kinetic rates.

  • Flow Rate: For small molecule analysis, a high flow rate is often used to minimize "mass transport limitation," an artifact where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the limiting factor.[12]

cluster_0 SPR Workflow A 1. Protein Immobilization (e.g., Amine Coupling or Capture) B 2. Baseline Stabilization (Running Buffer Flow) A->B C 3. Association (Inject Small Molecule Analyte) B->C D 4. Dissociation (Flow Running Buffer) C->D E 5. Regeneration (Strip Analyte, Prepare for Next Cycle) D->E F 6. Data Analysis (Fit Sensorgram to Kinetic Model) E->F

Caption: Standard experimental workflow for an SPR binding assay.

Detailed Experimental Protocol: SPR
  • Protein Immobilization:

    • Equilibrate a sensor chip (e.g., a CM5 dextran chip) with running buffer (e.g., HBS-EP+).

    • Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the protein target (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) to achieve the desired immobilization level. For small molecule analytes, a lower surface density is often optimal.

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.

  • Analyte Binding Assay:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Prepare a serial dilution of 2-amino-7H-purine-6-carboxylic acid in running buffer (e.g., from 100 nM to 100 µM), including a zero-concentration (buffer only) sample for double referencing.

    • Inject each analyte concentration for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds). Injections should be performed in a randomized order to minimize systematic errors.

    • Between each binding cycle, inject a regeneration solution (e.g., a brief pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte, if necessary.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer-only injection signal from the raw data.

    • Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) to derive kₐ, kₔ, and calculate Kₐ (kₔ/kₐ).

Assay Deep Dive 2: Isothermal Titration Calorimetry (ITC)

ITC stands alone in its ability to directly measure the thermodynamic forces driving an interaction.[3][14] It is a true in-solution, label-free technique that provides rich information beyond just binding affinity.[4]

Causality in Experimental Design:

  • Buffer Matching: This is the most critical parameter in ITC.[11] Any mismatch in buffer components (pH, salt, additives) between the protein in the cell and the ligand in the syringe will generate large heats of dilution, which can obscure the true heat of binding.[11] Extensive dialysis of the protein against the final ligand buffer is mandatory.

  • Concentration Accuracy: The calculated stoichiometry and binding constant are directly dependent on accurate concentration measurements of both the protein and the small molecule.[11]

  • The 'c-window': For a successful ITC experiment, the product of the cell concentration and the binding association constant (Kₐ) should fall within an optimal range (typically 10 < c < 1000). This ensures a sigmoidal binding isotherm that can be accurately fit.

cluster_0 ITC Workflow A 1. Sample Preparation (Precise Concentration & Buffer Matching) B 2. Instrument Setup (Load Protein to Cell, Ligand to Syringe) A->B C 3. Titration (Inject Ligand into Cell in Small Aliquots) B->C D 4. Heat Measurement (Detect Power Change to Maintain T=0) C->D E 5. Data Analysis (Integrate Peaks & Fit to Binding Model) D->E

Caption: Standard experimental workflow for an ITC binding assay.

Detailed Experimental Protocol: ITC
  • Sample Preparation:

    • Thoroughly dialyze the protein target into the final assay buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve the 2-amino-7H-purine-6-carboxylic acid in the exact same buffer batch used for the final dialysis step.

    • Accurately determine the concentration of both protein (e.g., by A280) and ligand.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 20 µM) into the sample cell (~200 µL).

    • Load the small molecule solution (e.g., 200 µM, typically 10-15x the protein concentration) into the injection syringe (~40 µL).

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by a series of larger injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow a return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the molar heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₐ (and thus Kₐ), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Assay Deep Dive 3: Microscale Thermophoresis (MST)

MST is a powerful and increasingly popular method due to its low sample consumption, high sensitivity, and tolerance for complex biological matrices.[10] It measures the change in molecular motion within a temperature gradient upon binding.[7]

Causality in Experimental Design:

  • Labeling Strategy: The protein target is typically labeled with a fluorescent dye. The choice of dye and labeling site is crucial to ensure that the label itself does not interfere with the binding of 2-amino-7H-purine-6-carboxylic acid. A labeling reaction targeting a specific residue away from the binding pocket is ideal.

  • Capillary Choice: Standard capillaries are suitable for most applications, but hydrophobic or low-adsorption capillaries should be used if aggregation or "stickiness" of the protein or ligand is observed.

  • Laser Power: The power of the IR laser used to create the temperature gradient should be optimized. It needs to be high enough to induce a clear thermophoretic effect but low enough to avoid protein denaturation.

cluster_0 MST Workflow A 1. Protein Labeling (Fluorescent Dye Conjugation) B 2. Sample Preparation (Serial Dilution of Ligand) A->B C 3. Incubation (Mix Labeled Protein & Ligand) B->C D 4. Capillary Loading (Load Samples into Capillaries) C->D E 5. Measurement (Apply IR Laser & Read Fluorescence) D->E F 6. Data Analysis (Plot Signal Change vs. [Ligand]) E->F

Caption: Standard experimental workflow for an MST binding assay.

Detailed Experimental Protocol: MST
  • Protein Labeling:

    • Label the protein target with an appropriate fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol.

    • Remove excess, unconjugated dye using a desalting column. The final labeling ratio should be low (e.g., ~1 dye molecule per protein) to avoid artifacts.

  • MST Experiment:

    • Prepare a 16-point serial dilution of the unlabeled ligand (2-amino-7H-purine-6-carboxylic acid) in assay buffer. The highest concentration should be at least 20-fold higher than the expected Kₐ.

    • Add a constant concentration of the fluorescently labeled protein target to each ligand dilution. The final protein concentration should be well below the expected Kₐ (e.g., in the low nM range).

    • Incubate the mixtures to allow the binding to reach equilibrium.

    • Load the samples into hydrophilic treated glass capillaries.

  • Data Acquisition and Analysis:

    • Place the capillaries into the MST instrument.

    • The instrument will apply an IR laser to create a temperature gradient and measure the change in fluorescence in the heated spot over time.

    • The change in the normalized fluorescence (ΔFₙₒᵣₘ) is plotted against the logarithm of the ligand concentration.

    • Fit the resulting dose-response curve to the Kₐ equation to determine the dissociation constant.

Synthesizing the Data: A Unified Binding Model

After performing these orthogonal experiments, the final step is to integrate the results. A high-confidence interaction is characterized by concordant Kₐ values across all three platforms. For example, if SPR yields a Kₐ of 5.2 µM, ITC gives a Kₐ of 4.8 µM, and MST results in a Kₐ of 6.1 µM, there is strong evidence for a genuine interaction with an affinity of approximately 5-6 µM.

Discrepancies in the data are also informative. A significantly weaker affinity in SPR compared to the solution-based methods (ITC, MST) might suggest that immobilizing the protein partially compromises its binding activity. A lack of an ITC signal despite a clear interaction in SPR and MST could indicate that the binding is primarily entropy-driven, with a very small enthalpy change. This complete dataset allows for a nuanced and robust understanding of the molecular recognition event, providing a solid foundation for subsequent drug development efforts.

References

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Google Scholar.
  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC.
  • Isothermal titration calorimetry of protein-protein interactions - PubMed.
  • Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics - PMC.
  • Bio-layer interferometry - Wikipedia. Wikipedia.
  • MicroScale Thermophoresis - Base Pair Biotechnologies. Base Pair Biotechnologies.
  • Microscale thermophoresis - Wikipedia. Wikipedia.
  • Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed.
  • Isothermal titration calorimetry for studying protein-ligand interactions - PubMed.
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • MicroScale Thermophoresis - NanoTemper Technologies. NanoTemper Technologies.
  • Protein-Protein Binding Kinetics by Biolayer Interferometry - PubMed.
  • Characterization of protein-protein interactions by isothermal titration calorimetry.
  • Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments.
  • Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding - OHSU. Oregon Health & Science University.
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Harvard Medical School.
  • Fluorescence Polarization (FP) - Molecular Devices. Molecular Devices.
  • Fluorescence Polarization Assays: Principles & Applic
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Portland Press.
  • Fluorescence Polarization Protein-Protein Interaction | MtoZ Biolabs. MtoZ Biolabs.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. BellBrook Labs.
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Benefits and Drawbacks of Binding Kinetic Methodologies | Enzymlogic. Enzymlogic.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 2-Amino-7H-purine-6-carboxylic Acid

As a purine analog, 2-amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4) shares structural similarities with endogenous nucleic acid building blocks[1]. While primarily utilized in advanced drug development and biochem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a purine analog, 2-amino-7H-purine-6-carboxylic acid (CAS: 882213-41-4) shares structural similarities with endogenous nucleic acid building blocks[1]. While primarily utilized in advanced drug development and biochemical research, purine derivatives carry inherent occupational risks, including potential genotoxicity, acute oral toxicity, and respiratory or dermal irritation.

This guide provides researchers and safety officers with a self-validating, step-by-step operational framework for the safe handling, weighing, and disposal of this compound, ensuring strict compliance with NIOSH and OSHA hazardous drug standards.

Physicochemical & Toxicological Profile

Understanding the physical properties of a compound is the first step in risk mitigation. The table below summarizes the quantitative and hazard data for 2-amino-7H-purine-6-carboxylic acid.

Property / HazardData / ClassificationMechanistic Implication
CAS Number 882213-41-4[1]Unique identifier for safety tracking.
Molecular Formula C6H5N5O2[1]Contains a carboxylic acid group, rendering it soluble in alkaline solutions.
Molecular Weight 179.136 g/mol [1]Low molecular weight increases the risk of aerosolization when in powder form.
Physical State Solid / PowderHigh risk of inhalation exposure during weighing or transfer.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires stringent dermal and respiratory barriers to prevent systemic absorption.
Mechanistic Basis for PPE Selection

We do not wear Personal Protective Equipment (PPE) simply to check a compliance box; every piece of gear serves a specific mechanistic purpose based on the chemical's behavior.

  • Dermal Protection (Double Gloving): Purine analogs can be biologically active at low doses and may permeate standard latex. To prevent transdermal absorption, NIOSH strongly recommends2[2]. The outer glove acts as the primary barrier against macro-contamination, while the inner glove protects against micro-tears and chemical permeation.

  • Body Protection (Low-Permeability Gowns): Standard cotton lab coats absorb fine powders, keeping the chemical in close proximity to the skin. A lint-free, low-permeability disposable gown with a solid front prevents particulates from embedding in clothing.

  • Respiratory Protection (C-PEC): As a dry powder, this compound poses a severe aerosolization risk during weighing. Inhalation can lead to respiratory tract irritation (STOT SE 3). Handling must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood[3].

Required PPE Specifications
PPE CategoryRequired SpecificationPurpose
Gloves Two pairs, powder-free Nitrile (ASTM D6978 rated)Prevents dermal absorption and micro-permeation.
Body Disposable, low-permeability gown with knit cuffsPrevents powder accumulation on clothing.
Eye/Face Chemical splash goggles (Face shield if outside C-PEC)Protects ocular mucosa from aerosolized dust.
Respiratory N95 or P100 particulate respiratorMandatory during spill cleanup or if C-PEC fails.
Operational Workflow: A Self-Validating System

To ensure absolute safety, every step in this protocol includes a built-in validation check. Do not proceed to the next step unless the validation check passes.

Phase 1: Pre-Operational Setup & Gowning
  • Verify C-PEC Integrity: Turn on the fume hood or BSC.

    • Validation Check: Observe the digital airflow monitor to ensure face velocity is >100 fpm. If no digital monitor is present, tape a small piece of tissue to the bottom of the sash; it must actively pull inward. Do not proceed if the tissue hangs vertically.

  • Don PPE: Wash hands thoroughly. Don the inner pair of nitrile gloves, followed by the low-permeability gown. Stretch the gown cuffs over the inner gloves. Finally, don the outer pair of gloves over the gown cuffs to seal the wrist interface.

    • Validation Check: Inspect the outer gloves for micro-tears by trapping air in the glove and gently squeezing. Ensure no skin is exposed at the wrists.

Phase 2: Weighing and Transfer
  • Static Mitigation: Purine powders are notoriously static, which can cause them to "jump" out of weigh boats.

    • Validation Check: Wipe your metal spatulas with 70% ethanol and allow them to dry completely. Test for static by bringing the spatula near a tiny grain of powder; if the powder repels or jumps, use an anti-static zero-ionizer gun on the workspace before proceeding.

  • Containment: Place the analytical balance deep inside the C-PEC (at least 6 inches behind the sash). Weigh the powder onto an anti-static glassine paper or weigh boat.

  • Sealing: Cap the primary chemical container immediately after dispensing. Transfer the weighed solid into a pre-labeled, sealable secondary container before removing it from the hood.

Phase 3: Decontamination and Doffing
  • Surface Decontamination: Because 2-amino-7H-purine-6-carboxylic acid contains a carboxylic acid functional group, it is highly soluble in alkaline conditions. Wipe down the balance, spatulas, and hood surfaces with a 1M NaOH solution or 10% sodium hypochlorite (bleach), followed immediately by a sterile water rinse to prevent equipment corrosion.

  • Doffing: Remove the outer gloves inside the hood and discard them in a hazardous waste bag. Remove the gown and inner gloves, rolling them inside out to trap any microscopic contaminants. Wash hands thoroughly with soap and water.

Process Visualization

G Start Pre-Operation: Don PPE & Verify C-PEC Weigh Weighing & Transfer (2-amino-7H-purine-6-carboxylic acid) Start->Weigh Spill Spill Occurs? Weigh->Spill Decon Decontaminate Surface (1M NaOH / 10% Bleach) Spill->Decon Yes Clean Standard Post-Op Cleanup Spill->Clean No Waste Hazardous Waste Segregation Decon->Waste Clean->Waste

Workflow for the safe handling, spill response, and disposal of 2-amino-7H-purine-6-carboxylic acid.

Spill Response & Waste Management Plan

Emergency Spill Protocol: If a powder spill occurs outside the C-PEC, immediately halt operations and don an N95/P100 respirator[3]. Never dry-sweep chemical powders. Cover the spill with absorbent pads dampened with alkaline water or 10% bleach to chemically solubilize the purine acid and suppress dust generation. Carefully scoop the pads into a sealable hazardous waste container.

Waste Segregation: All disposable materials that contacted 2-amino-7H-purine-6-carboxylic acid (e.g., spatulas, weigh boats, outer gloves, and decontamination wipes) must be treated as trace-hazardous waste. Dispose of them in clearly labeled, puncture-resistant, sealable containers in accordance with institutional, state, and EPA guidelines.

References
  • Title: 9H-PURINE-6-CARBOXYLIC ACID,2-AMINO- CAS#882213-41-4 Source: ChemRadar Global PFAS Screening Tool URL
  • Source: Centers for Disease Control and Prevention (CDC)
  • Source: American Society of Health-System Pharmacists (ASHP)
  • Title: eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7H-purine-6-carboxylic acid
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2-amino-7H-purine-6-carboxylic acid
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